molecular formula C8H5F3O B1306030 2',3',5'-Trifluoroacetophenone CAS No. 243459-93-0

2',3',5'-Trifluoroacetophenone

Cat. No.: B1306030
CAS No.: 243459-93-0
M. Wt: 174.12 g/mol
InChI Key: ZCVPTIVXINDYGY-UHFFFAOYSA-N
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Description

2',3',5'-Trifluoroacetophenone is a useful research compound. Its molecular formula is C8H5F3O and its molecular weight is 174.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3,5-trifluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVPTIVXINDYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380290
Record name 2',3',5'-Trifluoroacetophenone
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URL https://comptox.epa.gov/dashboard/DTXSID20380290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243459-93-0
Record name 2',3',5'-Trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2',3',5'-Trifluoroacetophenone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Trifluoroacetophenone, also known by its IUPAC name 1-(2,3,5-trifluorophenyl)ethanone, is a fluorinated aromatic ketone. The strategic incorporation of fluorine atoms onto the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable building block and intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development. This technical guide provides a comprehensive overview of the chemical properties, structure, and available technical data for this compound.

Chemical Structure and Identification

The structure of this compound is characterized by an acetophenone core with three fluorine atoms substituted at the 2', 3', and 5' positions of the phenyl ring.

IUPAC Name: 1-(2,3,5-trifluorophenyl)ethanone CAS Number: 243459-93-0 Molecular Formula: C₈H₅F₃O

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available from commercial suppliers, other values are predicted through computational models and should be considered as estimates.

PropertyValueSource
Molecular Weight 174.12 g/mol [1][2]
Appearance Colorless liquid[3]
Boiling Point 193.3 ± 35.0 °C (Predicted)[3]
Density 1.303 ± 0.06 g/cm³ (Predicted)[3]
Flash Point 67.1 °C (Predicted)[3]
Solubility Soluble in most organic solvents[3]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. Researchers are advised to acquire their own analytical data upon synthesis or procurement of the compound. The expected spectroscopic characteristics are outlined below based on the compound's structure.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the aromatic protons. The methyl group will likely appear as a singlet, while the two aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the neighboring fluorine atoms.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the eight aromatic carbons. The carbon signals of the fluorinated ring will exhibit C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterizing this compound and is expected to show three distinct signals for the fluorine atoms at the 2', 3', and 5' positions, with characteristic coupling constants between them.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Additional bands corresponding to C-F stretching and aromatic C-H and C=C vibrations will also be present.

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 174. Common fragmentation patterns for acetophenones include the loss of the methyl group (M-15) to form a benzoyl cation and the cleavage of the acyl group to produce a trifluorophenyl cation.

Synthesis Protocols

Logical Synthesis Workflow

Synthesis Workflow General Synthetic Strategies for 1-(2,3,5-trifluorophenyl)ethanone cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: Grignard Reaction A 1,2,4-Trifluorobenzene D Friedel-Crafts Acylation A->D B Acetylating Agent (e.g., Acetyl Chloride, Acetic Anhydride) B->D C Lewis Acid Catalyst (e.g., AlCl₃) C->D E 1-(2,3,5-trifluorophenyl)ethanone D->E F 1-Bromo-2,3,5-trifluorobenzene H Grignard Reagent Formation F->H G Magnesium G->H I 2,3,5-Trifluorophenylmagnesium Bromide H->I K Grignard Reaction I->K J Acylating Agent (e.g., Acetyl Chloride, Acetonitrile) J->K L 1-(2,3,5-trifluorophenyl)ethanone K->L

Caption: General synthetic strategies for 1-(2,3,5-trifluorophenyl)ethanone.

Experimental Considerations:

  • Friedel-Crafts Acylation: This method involves the reaction of 1,2,4-trifluorobenzene with an acetylating agent in the presence of a Lewis acid catalyst. The regioselectivity of the acylation will be a critical factor to consider, as multiple isomers can potentially be formed. Reaction conditions such as temperature and catalyst choice will need to be optimized to favor the desired 2,3,5-substituted product.

  • Grignard Reaction: This approach involves the formation of a Grignard reagent from a suitable starting material, such as 1-bromo-2,3,5-trifluorobenzene, followed by reaction with an appropriate acylating agent. The successful formation of the Grignard reagent is crucial and requires anhydrous conditions.

Applications in Drug Development and Research

Fluorinated compounds are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms. While specific biological activities or signaling pathway involvement for this compound are not extensively documented, its role as a key intermediate is implied in the synthesis of more complex, biologically active molecules.

The trifluorophenyl moiety can enhance a molecule's:

  • Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.

  • Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.

  • Lipophilicity: The introduction of fluorine can increase the lipophilicity of a compound, potentially improving its membrane permeability and oral bioavailability.

Given these properties, this compound is a valuable precursor for the synthesis of novel therapeutic agents, particularly in areas such as anti-inflammatory and analgesic drug development.[1]

Safety and Handling

This compound is a chemical that should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is generally considered to have a certain degree of volatility and flammability.[3] It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety and handling information.

Conclusion

This compound is a fluorinated building block with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. While detailed experimental data for this specific isomer is not abundant in the public literature, its structural features suggest it is a valuable tool for medicinal chemists. Further research into its synthesis, reactivity, and biological applications is warranted to fully exploit its potential in drug discovery and development.

References

An In-depth Technical Guide to 2',3',5'-Trifluoroacetophenone (CAS Number 243459-93-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2',3',5'-trifluoroacetophenone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, outlines potential synthetic routes with detailed experimental protocols, and explores its applications in drug development.

Chemical and Physical Properties

This compound, with the CAS number 243459-93-0, is a trifluorinated derivative of acetophenone. The strategic placement of fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable building block in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 243459-93-0
Molecular Formula C₈H₅F₃O
Molecular Weight 174.12 g/mol
IUPAC Name 1-(2,3,5-trifluorophenyl)ethan-1-one
Synonyms 2,3,5-Trifluoroacetophenone
Predicted Boiling Point 193.3 ± 35.0 °C
Predicted Density 1.303 ± 0.06 g/cm³

Note: Some physical properties are predicted and should be confirmed by experimental data.

Synthesis and Experimental Protocols

Proposed Synthetic Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation of 1,2,4-trifluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride), is a direct and classical approach to synthesize aryl ketones.

Reaction Scheme:

G 1,2,4-Trifluorobenzene 1,2,4-Trifluorobenzene This compound This compound 1,2,4-Trifluorobenzene->this compound CH3COCl, AlCl3

Figure 1: Proposed Friedel-Crafts acylation route.

Detailed Experimental Protocol (Generalized):

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and a dry, non-polar solvent such as dichloromethane or dichloroethane.

  • Addition of Reactants: Cool the suspension to 0°C using an ice bath. Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. Following this, add 1,2,4-trifluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Proposed Synthetic Route 2: Grignard Reaction

An alternative approach involves the reaction of a Grignard reagent derived from 1-bromo-2,3,5-trifluorobenzene with an acetylating agent like acetyl chloride or N-methoxy-N-methylacetamide (Weinreb amide).

Reaction Scheme:

G 1-Bromo-2,3,5-trifluorobenzene 1-Bromo-2,3,5-trifluorobenzene 2,3,5-Trifluorophenylmagnesium bromide 2,3,5-Trifluorophenylmagnesium bromide 1-Bromo-2,3,5-trifluorobenzene->2,3,5-Trifluorophenylmagnesium bromide Mg, THF This compound This compound 2,3,5-Trifluorophenylmagnesium bromide->this compound CH3COCl or Weinreb amide

Figure 2: Proposed Grignard reaction route.

Detailed Experimental Protocol (Generalized):

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine. Add a solution of 1-bromo-2,3,5-trifluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once initiated, add the remaining bromide solution to maintain a gentle reflux. After the addition, continue stirring until the magnesium is consumed.

  • Acylation: Cool the freshly prepared Grignard reagent to 0°C. Slowly add a solution of acetyl chloride (1.1 equivalents) or Weinreb amide in anhydrous THF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or GC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.

  • Extraction and Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the resulting crude product by vacuum distillation or column chromatography.

Applications in Drug Development

The introduction of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1] Trifluoroacetophenone derivatives are therefore valuable intermediates in the synthesis of a wide range of biologically active molecules.

While specific drugs derived from this compound are not prominently documented, its structural motif is relevant to the development of various classes of therapeutic agents.

Potential Therapeutic Areas:

  • Enzyme Inhibitors: The trifluoroacetyl group can act as a key pharmacophore, interacting with the active sites of various enzymes. Fluorinated acetophenones have been investigated as precursors to inhibitors of enzymes such as kinases, proteases, and phosphatases.

  • Central Nervousous System (CNS) Agents: The increased lipophilicity imparted by fluorine atoms can facilitate the penetration of the blood-brain barrier, making this scaffold attractive for the development of drugs targeting CNS disorders.

  • Anti-inflammatory and Anti-cancer Agents: Many fluorinated compounds exhibit anti-inflammatory and anti-proliferative activities. The 2',3',5'-trifluorophenyl moiety can be incorporated into various heterocyclic systems known to possess such properties.

Hypothetical Signaling Pathway Involvement:

The following diagram illustrates a hypothetical scenario where a drug candidate derived from this compound acts as a kinase inhibitor, a common mechanism in cancer therapy.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Drug Candidate Drug Candidate Drug Candidate->Signaling Cascade (e.g., MAPK/ERK) Inhibition

Figure 3: Hypothetical inhibition of a kinase signaling pathway.

Spectroscopic Data (Predicted and Analogous Compounds)

No experimentally verified spectroscopic data for this compound has been identified in the public literature. The following table presents predicted data and data from analogous compounds to aid in characterization.

Table 2: Predicted and Analogous Spectroscopic Data

TechniquePredicted/Analogous Data
¹H NMR Signals expected for the methyl protons (singlet, ~2.6 ppm) and aromatic protons (multiplets, ~7.0-7.8 ppm) with complex splitting due to F-H coupling.
¹³C NMR Signals expected for the carbonyl carbon (~195 ppm), methyl carbon (~26 ppm), and aromatic carbons showing C-F coupling.
¹⁹F NMR Three distinct signals are expected for the fluorine atoms on the aromatic ring.
IR Spectroscopy Characteristic peaks expected for C=O stretching (~1700 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and aromatic C-H stretching (~3000-3100 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) expected at m/z = 174.12, with characteristic fragmentation patterns including the loss of CH₃ and CO.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on data for analogous fluorinated and acetophenone compounds, the following precautions should be observed:

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled. The toxicological properties have not been fully investigated.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Disclaimer: This document is intended for informational purposes only and is based on currently available data, which may be limited. All experimental work should be conducted by qualified professionals in a suitably equipped laboratory, with all necessary safety precautions in place. The predicted data and generalized protocols should be used as a guide and may require optimization.

References

Spectroscopic Profile of 2',3',5'-Trifluoroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3',5'-Trifluoroacetophenone is a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. A thorough understanding of the spectroscopic characteristics of this compound is essential for its identification, characterization, and quality control in research and development settings.

This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimentally acquired spectra in public databases, this guide incorporates predicted data to offer a comprehensive analytical profile. Detailed, generalized experimental protocols for acquiring such data are also presented.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. In the absence of experimentally verified public data, the following tables present predicted NMR data.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.6Singlet3H-CH₃
~7.2 - 7.5Multiplet2HAromatic CH

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~200C=O
~150 - 160 (d, J ≈ 250 Hz)C-F
~110 - 135Aromatic C & C-H
~30-CH₃

Table 3: Predicted ¹⁹F NMR Data for this compound

Chemical Shift (ppm)Assignment
-110 to -140Aromatic C-F

Note: Predicted NMR data is generated using computational algorithms and should be used as a reference. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of an aromatic ketone like this compound is expected to show characteristic absorption bands.

Table 4: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000Weak to MediumAromatic C-H stretch
~1700StrongC=O (ketone) stretch
~1600, ~1475Medium to StrongAromatic C=C ring stretch
~1300 - 1100StrongC-F stretch
~900 - 675Medium to StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 174.12 g/mol ), electron ionization (EI) would likely be used.

Table 5: Expected Mass Spectrometry (MS) Data for this compound

m/zRelative AbundanceAssignment
174Moderate[M]⁺ (Molecular ion)
159High[M - CH₃]⁺
131Moderate[M - COCH₃]⁺
43High[CH₃CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled single-pulse

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on sample concentration

Instrument Parameters (¹⁹F NMR):

  • Spectrometer: 376 MHz or higher

  • Pulse Sequence: Standard single-pulse

  • Reference: CFCl₃ (external or internal)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Place a small amount of neat this compound (if liquid) or a fine powder (if solid) directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters (FTIR-ATR):

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.[1]

  • Further dilute the sample as necessary to avoid detector saturation.

Instrument Parameters (GC-MS with EI source):

  • Ionization Mode: Electron Ionization (EI)[2]

  • Electron Energy: 70 eV[3]

  • Mass Range: m/z 40-400

  • Inlet System: Gas Chromatography (GC) for sample introduction.

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is suitable.

  • Temperature Program: A temperature ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure proper elution.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for the characterization of this compound.

SpectroscopicAnalysisWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Neat/Solid Sample Neat or Solid Sample Sample->Neat/Solid Sample Volatile Solvent Dissolve in Volatile Solvent Sample->Volatile Solvent NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Neat/Solid Sample->IR MS Mass Spectrometry (GC-MS EI) Volatile Solvent->MS Structure Molecular Structure NMR->Structure FunctionalGroups Functional Groups IR->FunctionalGroups MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight

Caption: Workflow for the spectroscopic characterization of this compound.

SpectroscopicDataRelationship cluster_techniques Spectroscopic Techniques cluster_information Derived Information Molecule {this compound | C₈H₅F₃O | MW: 174.12} NMR NMR ¹H ¹³C ¹⁹F Molecule->NMR:f0 IR IR Functional Group Region Fingerprint Region Molecule->IR:f0 MS MS Molecular Ion Fragment Ions Molecule->MS:f0 Structure Structural Information Proton Environment Carbon Skeleton Fluorine Positions NMR->Structure Functional Functional Groups C=O (Ketone) Aromatic Ring C-F IR->Functional Composition Compositional Data Molecular Formula Fragmentation Pattern MS->Composition

Caption: Relationship between spectroscopic techniques and the information derived for this compound.

References

An In-depth Technical Guide to the Synthesis and Discovery of 2',3',5'-Trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',5'-Trifluoroacetophenone is a fluorinated aromatic ketone with potential applications in medicinal chemistry and materials science. Its specific substitution pattern offers unique electronic properties that make it an attractive building block for the synthesis of novel compounds. This technical guide provides a comprehensive overview of the available information on this compound, including its properties and a proposed synthetic pathway. Due to the limited publicly available information on the specific synthesis and discovery of this isomer, this document also outlines a plausible and detailed experimental protocol for its preparation via Friedel-Crafts acylation, based on established chemical principles. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this compound.

Introduction

Fluorinated organic molecules are of significant interest in drug discovery and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. Trifluoroacetophenones, in particular, serve as versatile intermediates in the synthesis of a wide range of biologically active compounds and advanced materials. While several isomers of trifluoroacetophenone are well-documented, this compound (CAS Number: 243459-93-0) remains a less-explored member of this chemical class. This guide aims to consolidate the known information and propose a practical synthetic route to facilitate further research and application of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in subsequent synthetic transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 243459-93-0
Molecular Formula C₈H₅F₃O
Molecular Weight 174.12 g/mol
IUPAC Name 1-(2,3,5-trifluorophenyl)ethan-1-one

Proposed Synthesis: Friedel-Crafts Acylation

The most plausible and direct method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2,4-trifluorobenzene with an acetylating agent. This electrophilic aromatic substitution reaction is a fundamental method for the formation of aryl ketones. Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for this transformation.

The proposed reaction scheme is as follows:

G cluster_0 Proposed Synthesis of this compound 1_2_4_trifluorobenzene 1,2,4-Trifluorobenzene reaction_vessel Reaction Vessel 1_2_4_trifluorobenzene->reaction_vessel acetyl_chloride Acetyl Chloride acetyl_chloride->reaction_vessel AlCl3 AlCl₃ (Lewis Acid) AlCl3->reaction_vessel workup Aqueous Work-up & Purification reaction_vessel->workup product This compound workup->product G cluster_1 Drug Discovery Workflow start Synthesis of This compound diversification Chemical Diversification (e.g., reductive amination, aldol condensation) start->diversification library Compound Library Generation diversification->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Physical properties of 2',3',5'-Trifluoroacetophenone (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the key physical properties of 2',3',5'-Trifluoroacetophenone, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Overview

This compound is a fluorinated aromatic ketone. The presence of three fluorine atoms on the phenyl ring significantly influences its chemical reactivity and physical properties, making it a compound of interest in medicinal chemistry and materials science. Accurate knowledge of its physical properties, such as boiling point and density, is crucial for its application in synthesis, process development, and formulation.

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that the available data for this specific isomer are predicted values.

Physical PropertyValueNotes
Boiling Point 193.3 ± 35.0 °CPredicted value[1]
Density 1.303 ± 0.06 g/cm³Predicted value[1]
Molecular Formula C₈H₅F₃O
Molar Mass 174.12 g/mol [1]

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, this section outlines the general, standardized methodologies that would be employed for such a characterization.

3.1. Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is distillation, following a procedure such as ASTM D1078.

  • Apparatus Setup: A standard distillation apparatus is assembled, consisting of a distillation flask, a condenser, a temperature sensor (thermometer or thermocouple) placed at the vapor outlet, and a receiving flask.

  • Sample Preparation: A measured volume of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

  • Heating: The flask is heated gently. The heating rate is controlled to maintain a steady distillation rate of approximately 4-5 mL per minute.

  • Equilibrium and Measurement: The temperature is recorded when the vapor condensation front is stable on the temperature sensor's bulb and the first drop of distillate is collected. This temperature, corrected for atmospheric pressure, is reported as the initial boiling point.

3.2. Density Determination (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for measuring the density of liquids.

  • Calibration: The pycnometer (a glass flask with a precise, known volume) is cleaned, dried, and weighed empty (m₁). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C), and weighed again (m₂). The volume of the pycnometer (V) is calculated.

  • Sample Measurement: The calibrated pycnometer is emptied, dried, and filled with this compound at the same specific temperature.

  • Weighing: The pycnometer containing the sample is weighed (m₃).

  • Calculation: The density (ρ) of the sample is calculated using the formula: ρ = (m₃ - m₁) / V.

Visualized Workflows

The following diagrams illustrate the generalized workflows for the experimental determination of boiling point and density.

G General Workflow for Boiling Point Determination cluster_0 Preparation cluster_1 Measurement cluster_2 Finalization A Assemble Distillation Apparatus B Add Sample and Boiling Chips A->B C Apply Controlled Heating B->C D Record Stable Vapor Temperature C->D E Correct for Atmospheric Pressure D->E F Report Boiling Point E->F

Caption: A flowchart illustrating the standard procedure for determining boiling point.

G General Workflow for Density Determination (Pycnometer) cluster_0 Calibration cluster_1 Sample Measurement A Weigh Empty Pycnometer (m₁) B Fill with Water & Weigh (m₂) at Known Temperature A->B C Calculate Pycnometer Volume (V) B->C D Fill with Sample & Weigh (m₃) at Same Temperature C->D E Calculate Density ρ = (m₃ - m₁) / V D->E F Report Density E->F

Caption: A flowchart showing the steps for measuring liquid density using a pycnometer.

References

2',3',5'-Trifluoroacetophenone: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2',3',5'-trifluoroacetophenone, a fluorinated ketone of interest in medicinal chemistry and materials science. Due to a lack of specific quantitative data in publicly available literature for this particular isomer, this document focuses on providing detailed experimental protocols for determining its solubility and stability profiles. These methodologies are based on industry-standard practices and regulatory guidelines, enabling researchers to generate the necessary data for their specific applications. This guide includes structured tables for data presentation and utilizes Graphviz diagrams to visualize experimental workflows, offering a practical framework for the physicochemical characterization of this compound.

Introduction

This compound (Figure 1) is an aromatic ketone characterized by the presence of three fluorine atoms on the phenyl ring. The introduction of fluorine can significantly alter the physicochemical properties of organic molecules, including their solubility, stability, and biological activity. As such, a thorough understanding of these properties is crucial for its application in drug discovery, agrochemical development, and materials science.

Therefore, this document serves as a practical resource for researchers by providing detailed, step-by-step experimental protocols for determining the thermodynamic and kinetic solubility, as well as the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Figure 1: Chemical Structure of this compound

G cluster_0 Forced Degradation Studies cluster_1 Stress Conditions A Prepare stock solution of compound B Expose to stress conditions A->B C Analyze samples at time points by HPLC B->C S1 Hydrolytic (Acid, Base, Neutral) S2 Oxidative (H₂O₂) S3 Thermal S4 Photolytic (UV/Vis) D Identify and quantify degradants C->D

References

2',3',5'-Trifluoroacetophenone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise summary of the core physicochemical properties of 2',3',5'-Trifluoroacetophenone, a fluorinated organic compound relevant to researchers and professionals in drug development and chemical synthesis.

Physicochemical Data

The fundamental molecular attributes of this compound are summarized below.

PropertyValue
Molecular Formula C₈H₅F₃O[1]
Molecular Weight 174.12 g/mol [1][2][3]
CAS Number 243459-93-0[1]

Structural and Chemical Identity

This compound is an aromatic ketone characterized by an acetophenone structure substituted with three fluorine atoms on the phenyl ring at the 2', 3', and 5' positions.

Experimental Data and Applications

While a detailed experimental protocol is beyond the scope of this summary, it is important to note that this compound and its isomers are utilized as building blocks in organic synthesis. For instance, related compounds like 2',4',5'-Trifluoroacetophenone serve as intermediates in the production of pharmaceuticals and agrochemicals.[3] The trifluoromethyl group often imparts unique properties to molecules, such as enhanced stability and reactivity, making these compounds valuable in medicinal chemistry and materials science.[3]

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's identity and its fundamental properties.

Compound This compound Formula Molecular Formula C₈H₅F₃O Compound->Formula has MW Molecular Weight 174.12 g/mol Compound->MW has CAS CAS Number 243459-93-0 Compound->CAS is identified by

Caption: Core properties of this compound.

References

Unlocking the Therapeutic Potential of 2',3',5'-Trifluoroacetophenone: A Guide to Future Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2',3',5'-Trifluoroacetophenone is a fluorinated aromatic ketone with significant, yet largely unexplored, potential in medicinal chemistry and drug discovery. The strategic placement of three fluorine atoms on the phenyl ring is anticipated to bestow unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and potent protein-binding capabilities. These attributes make it an attractive scaffold for the development of novel therapeutic agents. This technical guide outlines promising research avenues for this compound, providing a foundational framework for its synthesis, characterization, and evaluation in key therapeutic areas. Detailed, adaptable experimental protocols and conceptual workflows are presented to catalyze further investigation into this promising molecule.

Introduction: The Promise of Fluorination in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's pKa, dipole moment, and conformation. This often leads to improved target affinity, selectivity, metabolic stability, and bioavailability.[1][2]

This compound presents a unique substitution pattern that warrants thorough investigation. The acetophenone core is a versatile synthetic handle, allowing for the construction of a diverse library of derivatives.[3][4] This whitepaper proposes several key research areas to unlock the therapeutic potential of this compound.

Foundational Research: Synthesis and Characterization

The initial and most critical step is the development of a robust and scalable synthesis for this compound. While a specific protocol for this isomer is not widely published, established methods for related compounds can be adapted. A promising approach is the Friedel-Crafts acylation of 1,2,4-trifluorobenzene.[5][6][7]

Proposed Synthetic Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound from 1,2,4-trifluorobenzene and acetyl chloride.

Materials:

  • 1,2,4-Trifluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) to the suspension via the dropping funnel.

  • Stir the mixture for 15 minutes at 0°C.

  • Add 1,2,4-trifluorobenzene (1.0 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice and 2M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided below.[8]

PropertyValue
Molecular FormulaC₈H₅F₃O
Molecular Weight174.12 g/mol
AppearanceColorless liquid (predicted)
Boiling Point193.3 ± 35.0 °C (predicted)
Density1.303 ± 0.06 g/cm³ (predicted)
Refractive Index1.455 (predicted)

Potential Research Area 1: Development of Novel Kinase Inhibitors

Rationale: The trifluoromethylphenyl moiety is a common feature in many approved and investigational kinase inhibitors. The fluorine atoms can form favorable interactions with the kinase hinge region and improve selectivity and potency. The acetophenone carbonyl group provides a convenient point for derivatization to explore interactions with the solvent-exposed region of the ATP-binding pocket.

Hypothesis: Derivatives of this compound can be synthesized to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

Proposed Experimental Workflow

G cluster_0 Synthesis cluster_1 Screening cluster_2 Validation & Optimization A This compound B Derivative Library Synthesis (e.g., Chalcones, Pyrimidines) A->B C Broad Kinase Panel Screen B->C D Hit Identification C->D E IC50 Determination D->E F Cell-Based Assays (Proliferation, Apoptosis) E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H

Caption: Kinase inhibitor discovery workflow.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Illustrative Example)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target kinase.

Materials:

  • Recombinant human kinase

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Streptavidin-coated 96-well plates

  • Europium-labeled anti-phospho-substrate antibody

  • DELFIA® enhancement solution

  • Time-resolved fluorescence (TRF) plate reader

Procedure:

  • Add 2 µL of test compound dilutions in DMSO to the wells of a 96-well plate.

  • Add 10 µL of the kinase/biotinylated substrate peptide mix in kinase assay buffer.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of EDTA solution.

  • Transfer 10 µL of the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes to allow for peptide capture.

  • Wash the plate three times with wash buffer.

  • Add 20 µL of the Europium-labeled anti-phospho-substrate antibody and incubate for 60 minutes.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of DELFIA® enhancement solution and incubate for 5 minutes.

  • Read the time-resolved fluorescence on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Potential Research Area 2: Exploration as a Scaffold for CNS-Active Agents

Rationale: The lipophilicity imparted by fluorine atoms can enhance a molecule's ability to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system (CNS). Acetophenone derivatives have been explored for various CNS activities, including neuroprotection. For instance, 2,2,2-Trifluoroacetophenone has shown neuroprotective activity by inhibiting apoptosis in cerebellar granule neurons.[]

Hypothesis: Derivatives of this compound can be designed to modulate the activity of CNS targets such as G-protein coupled receptors (GPCRs) or ion channels.

Proposed Research Pathway

G cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation A Library of this compound Derivatives B Receptor Binding Assays (e.g., Dopamine, Serotonin receptors) A->B C Functional Assays (e.g., Calcium flux, cAMP) B->C D Pharmacokinetic Studies (Blood-Brain Barrier Penetration) C->D E Behavioral Models (e.g., Anxiety, Depression) D->E

Caption: CNS drug discovery pathway.

Experimental Protocol: Radioligand Binding Assay (Illustrative Example)

Objective: To assess the binding affinity of test compounds for a specific CNS receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., human dopamine D2 receptor)

  • Radioligand (e.g., [³H]-Spiperone)

  • Test compounds

  • Binding buffer

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a known high-affinity non-labeled ligand (for non-specific binding), or the test compound.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki (inhibitory constant) for the test compounds.

Potential Research Area 3: Antimicrobial Drug Discovery

Rationale: The acetophenone scaffold is present in numerous natural and synthetic compounds with antimicrobial properties.[3] The introduction of fluorine can enhance the antimicrobial potency and spectrum of activity. Electron-withdrawing substituents on the acetophenone ring have been shown to facilitate faster conversion in the synthesis of bioactive hydrazones, suggesting that the trifluoro-substitution pattern could be advantageous.[10]

Hypothesis: this compound can serve as a starting material for the synthesis of novel antimicrobial agents with activity against clinically relevant bacterial and fungal pathogens.

Proposed Experimental Workflow

G A Synthesis of Derivatives (e.g., Semicarbazones, Hydrazones) B Primary Screening (MIC against a panel of microbes) A->B C Secondary Screening (MBC/MFC determination) B->C D Mechanism of Action Studies (e.g., Cell wall synthesis, DNA gyrase) C->D E In Vivo Efficacy Studies (Infection models) D->E

References

An In-depth Technical Guide to Fluorinated Acetophenones in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated acetophenones are a pivotal class of compounds in modern organic chemistry, serving as versatile building blocks and key intermediates in the synthesis of a wide array of high-value molecules. The strategic incorporation of fluorine atoms into the acetophenone scaffold imparts unique physicochemical properties, profoundly influencing reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These characteristics have made fluorinated acetophenones indispensable in the fields of medicinal chemistry, agrochemicals, and materials science.[1]

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated acetophenones. It includes detailed experimental protocols for their preparation, tabulated quantitative data for easy comparison, and visualizations of key concepts to aid in understanding their role in chemical and biological systems.

Physicochemical and Spectral Properties of Selected Fluorinated Acetophenones

The introduction of fluorine atoms to the acetophenone structure leads to predictable yet significant changes in its physical and spectral properties. The high electronegativity of fluorine influences the electron density of the aromatic ring and the carbonyl group, which can be observed in their spectroscopic data. The following table summarizes key properties for a selection of fluorinated acetophenones.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Refractive Index (n20/D)¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)
2'-Fluoroacetophenone C₈H₇FO138.14187-189-1.1371.5072.62 (s, 3H), 6.96-7.01 (q, 2H), 7.45-7.48 (m, 1H), 7.73-7.75 (q, 1H)[2]-114.3[3]
3'-Fluoroacetophenone C₈H₇FO138.14188-190-1.141.5112.60 (s, 3H), 7.25-7.31 (m, 1H), 7.43-7.50 (m, 2H), 7.68-7.72 (m, 1H)-113.5
4'-Fluoroacetophenone C₈H₇FO138.1419641.1431.5112.58 (s, 3H), 7.13 (t, J=8.8 Hz, 2H), 7.97-8.00 (q, 2H)[2]-105.8[4]
2',4'-Difluoroacetophenone C₈H₆F₂O156.1380-81/25 mmHg-1.2341.4882.64 (s, 3H), 6.85-6.98 (m, 2H), 7.85-7.92 (m, 1H)-104.5, -109.1
2',4',6'-Trifluoroacetophenone C₈H₅F₃O174.12168-17033-35--2.63 (s, 3H), 6.75-6.82 (m, 2H)-101.2, -108.7
2',3',4',5',6'-Pentafluoroacetophenone C₈H₃F₅O210.10130-131-1.4761.43662.64 (s, 3H)[5]-142.1, -154.5, -162.3[6]
3'-(Trifluoromethyl)acetophenone C₈H₇F₃O188.15187-189-1.2591.4592.65 (s, 3H), 7.62 (t, J=7.8 Hz, 1H), 7.84 (d, J=7.8 Hz, 1H), 8.15 (d, J=7.8 Hz, 1H), 8.23 (s, 1H)-62.8
3',5'-Bis(trifluoromethyl)acetophenone C₁₀H₆F₆O256.15194-1968-101.411.4242.72 (s, 3H), 8.12 (s, 1H), 8.35 (s, 2H)-63.1

Synthetic Methodologies and Experimental Protocols

The synthesis of fluorinated acetophenones can be achieved through various methods, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.

Friedel-Crafts Acylation of Fluorinated Benzenes

A common and direct method for preparing ring-fluorinated acetophenones is the Friedel-Crafts acylation of a corresponding fluorinated benzene with an acylating agent, typically in the presence of a Lewis acid catalyst.[7]

G FB Fluorobenzene r1 FB->r1 AC Acetyl Chloride AC->r1 AlCl3 AlCl₃ (catalyst) AlCl3->r1 FA 4-Fluoroacetophenone r1->FA Friedel-Crafts Acylation G Acetophenone Acetophenone Derivative Enolization Enolization (Base or Acid) Acetophenone->Enolization Enol Enol/Enolate Enolization->Enol AlphaFluoro α-Fluoroacetophenone Enol->AlphaFluoro ElectrophilicFluorine Electrophilic Fluorinating Reagent (e.g., Selectfluor) ElectrophilicFluorine->Enol G E_S Enzyme + Fluorinated Ketone Inhibitor ES_complex Enzyme-Inhibitor Complex E_S->ES_complex Binding TS_analog Tetrahedral Hemiketal (Transition-State Analog) ES_complex->TS_analog Nucleophilic attack by active site Serine Inhibition Enzyme Inhibition TS_analog->Inhibition G cluster_mods Modifications cluster_effects Biological Effects Core Fluorinated Acetophenone Core ortho_F Ortho-Fluorine Core->ortho_F meta_F Meta-Fluorine Core->meta_F para_F Para-Fluorine Core->para_F multi_F Multiple Fluorines Core->multi_F dec_potency Decreased Potency ortho_F->dec_potency Steric hindrance no_change No Significant Change meta_F->no_change inc_potency Increased Potency para_F->inc_potency Favorable H-bonding inc_selectivity Increased Selectivity multi_F->inc_selectivity Altered electronics

References

An In-Depth Technical Guide to the Safety and Handling of 2',3',5'-Trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 2',3',5'-Trifluoroacetophenone (CAS No. 243459-93-0). A thorough literature and database search has revealed limited specific toxicological data, detailed experimental protocols, and no information on biological signaling pathways for this particular isomer. Therefore, this guide supplements the available data with general safety and handling procedures for closely related fluorinated acetophenones. All procedures should be conducted with a thorough risk assessment and in accordance with institutional and regulatory guidelines.

Introduction

This compound is a fluorinated aromatic ketone that holds potential as a building block in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. As with many fluorinated compounds, a diligent approach to safety and handling is paramount. This guide aims to provide a consolidated resource for the safe use of this compound in a research and development setting.

Physicochemical and Hazard Information

The following tables summarize the known physical, chemical, and hazard properties of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 243459-93-0[1]
Molecular Formula C₈H₅F₃O[1]
Molecular Weight 174.12 g/mol [1]
Appearance Colorless liquid-
Boiling Point 80-81 °C-
Density 1.37 g/cm³-
Solubility Soluble in most organic solvents-

Table 2: Hazard Information for this compound

Hazard StatementGHS ClassificationPrecautionary Statements
Causes skin irritationSkin Irrit. 2P264, P280, P302+P352, P332+P313, P362
Causes serious eye irritationEye Irrit. 2P280, P305+P351+P338, P337+P313
May cause respiratory irritationSTOT SE 3P261, P271, P304+P340, P312, P403+P233, P405

Note: This information is based on limited available safety data sheets and may not be exhaustive.

Reactivity and Stability

Fluorinated ketones are generally stable under normal laboratory conditions. However, they can be reactive towards strong oxidizing agents, strong bases, and strong reducing agents. Avoid exposure to heat, sparks, and open flames.

General Synthetic Approach

General Experimental Protocol (Hypothetical for this compound):

Reaction: Friedel-Crafts acylation of 1,2,4-trifluorobenzene with acetyl chloride.

Reagents and Equipment:

  • 1,2,4-Trifluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

  • Ice bath

Procedure:

  • Under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath.

  • Slowly add acetyl chloride to the stirred suspension.

  • Add 1,2,4-trifluorobenzene dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Note: This is a generalized procedure and requires optimization for the specific synthesis of this compound.

Safety and Handling Procedures

Due to the limited specific toxicity data for this compound, a cautious approach based on the handling of similar fluorinated aromatic ketones is recommended.[2]

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

PPE TypeSpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, Viton®). Double gloving is recommended.
Body Protection Flame-retardant lab coat and chemical-resistant apron.
Respiratory Protection Work in a well-ventilated fume hood. If the concentration in the air is high, use a NIOSH-approved respirator with an organic vapor cartridge.
Engineering Controls
  • All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible.

Storage
  • Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

Spill and Emergency Procedures
  • Small Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Large Spills: Evacuate the area immediately. Wear appropriate PPE and contain the spill. Prevent the spill from entering drains or waterways.

  • Fire: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may be ineffective.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the risk assessment and safe handling of this compound.

SafeHandlingWorkflow Figure 1: Risk Assessment and Safe Handling Workflow for this compound cluster_planning 1. Pre-Experiment Planning cluster_execution 2. Experimental Execution cluster_post_experiment 3. Post-Experiment Procedures cluster_emergency 4. Emergency Response InfoGathering Information Gathering - Review SDS - Search for literature data - Identify hazards RiskAssessment Risk Assessment - Evaluate potential exposures - Determine necessary controls InfoGathering->RiskAssessment Input for ProtocolDev Protocol Development - Detail experimental steps - Specify PPE and engineering controls RiskAssessment->ProtocolDev Defines PPE Wear Appropriate PPE - Goggles & Face Shield - Resistant Gloves - Lab Coat ProtocolDev->PPE Specifies EngineeringControls Use Engineering Controls - Chemical Fume Hood ProtocolDev->EngineeringControls Specifies Handling Safe Handling - Avoid inhalation, ingestion, and skin contact - Keep away from ignition sources ProtocolDev->Handling Guides Decontamination Decontamination - Clean work area - Decontaminate equipment Handling->Decontamination Leads to Storage Proper Storage - Tightly sealed container - Cool, dry, ventilated area Handling->Storage If not fully used Spill Spill Response - Evacuate - Contain and clean up Handling->Spill If spill occurs Exposure Exposure Response - First Aid (Eyes, Skin, Inhalation) - Seek medical attention Handling->Exposure If exposure occurs WasteDisposal Waste Disposal - Segregate hazardous waste - Follow institutional guidelines Decontamination->WasteDisposal Generates

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2',3',5'-Trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of chalcone and pyrazole derivatives starting from 2',3',5'-trifluoroacetophenone. The methodologies are based on established synthetic routes, primarily the Claisen-Schmidt condensation for chalcone synthesis and subsequent cyclization reactions for pyrazole formation. The inclusion of the trifluoromethyl group is of significant interest in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Synthesis of this compound Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, which are valuable intermediates in the synthesis of various heterocyclic compounds with diverse biological activities. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions start This compound product This compound Chalcone Derivative start->product aldehyde Aromatic Aldehyde (R-CHO) aldehyde->product catalyst Base Catalyst (e.g., NaOH, KOH) catalyst->product catalyzes solvent Solvent (e.g., Ethanol) solvent->product in G cluster_reactants Reactants cluster_conditions Reaction Conditions chalcone This compound Chalcone Derivative product Trifluoromethyl-Substituted Pyrazole chalcone->product hydrazine Hydrazine Hydrate hydrazine->product solvent Solvent (e.g., Ethanol, Acetic Acid) solvent->product in conditions Reflux conditions->product under G cluster_step3 Step 3: Cyclization start Start: this compound step1 Claisen-Schmidt Condensation with Aromatic Aldehyde start->step1 intermediate Intermediate: This compound Chalcone Derivative step1->intermediate step2 Purification (Filtration and Recrystallization) intermediate->step2 analysis1 Characterization (TLC, MP, NMR, MS) step2->analysis1 step3 Cyclization Reaction with Hydrazine Hydrate step4 Purification (Filtration and Recrystallization) step3->step4 analysis2 Characterization (TLC, MP, NMR, MS) step4->analysis2 end Final Product: Trifluoromethyl-Substituted Pyrazole analysis1->step3 analysis2->end

Application Notes and Protocols: 2',3',5'-Trifluoroacetophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2',3',5'-trifluoroacetophenone as a building block in medicinal chemistry, with a focus on its potential application in the development of enzyme inhibitors. Due to the limited specific data on the 2',3',5'-isomer, this document leverages information on closely related trifluoroacetophenone analogs to provide representative examples and protocols.

Introduction

Trifluoroacetophenone derivatives are valuable scaffolds in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, including enhanced metabolic stability, increased lipophilicity, and potent enzyme inhibition. While specific applications of this compound are not extensively documented in publicly available literature, its structural features suggest its utility as a key intermediate in the synthesis of bioactive molecules. This document will focus on a potential application of trifluoroacetophenone derivatives as inhibitors of malonyl-CoA decarboxylase (MCD), an enzyme implicated in metabolic disorders.

Application: Inhibition of Malonyl-CoA Decarboxylase (MCD)

Background: Malonyl-CoA decarboxylase (MCD) is a crucial enzyme in fatty acid metabolism, catalyzing the conversion of malonyl-CoA to acetyl-CoA. Inhibition of MCD leads to an accumulation of malonyl-CoA, which in turn inhibits carnitine palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation. This shift from fatty acid to glucose metabolism has therapeutic potential in conditions such as ischemic heart disease and metabolic syndrome. Research on trifluoroacetophenone derivatives has indicated their potential as MCD inhibitors. The electron-withdrawing nature of the trifluoromethyl group is thought to stabilize the hydrated form of the ketone, which may mimic the transition state of the enzymatic reaction, leading to potent inhibition.

Putative Mechanism of Action

The proposed mechanism of MCD inhibition by trifluoroacetophenone derivatives involves the formation of a stable hydrated gem-diol at the carbonyl carbon. This hydrated form is thought to act as a transition-state analog, binding tightly to the active site of the MCD enzyme and preventing the processing of the natural substrate, malonyl-CoA. The presence of multiple electron-withdrawing fluorine atoms on the phenyl ring, as in this compound, is expected to enhance the stability of this hydrated species, thereby potentially increasing inhibitory potency.

Signaling Pathway of Malonyl-CoA Decarboxylase

MCD_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Fatty_Acids Fatty Acids Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Fatty_Acyl_CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Beta_Oxidation β-Oxidation CPT1->Beta_Oxidation Transport Acetyl_CoA_mito Acetyl-CoA Beta_Oxidation->Acetyl_CoA_mito TCA_Cycle TCA Cycle Acetyl_CoA_mito->TCA_Cycle Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDH PDH Pyruvate->PDH Acetyl_CoA_cyto Acetyl-CoA PDH->Acetyl_CoA_cyto ACC ACC Acetyl_CoA_cyto->ACC Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Malonyl_CoA->CPT1 Inhibition MCD MCD Malonyl_CoA->MCD MCD->Acetyl_CoA_cyto Degradation TFAP_Inhibitor Trifluoroacetophenone Inhibitor TFAP_Inhibitor->MCD Inhibition

Caption: Signaling pathway of Malonyl-CoA Decarboxylase (MCD) and its inhibition.

Quantitative Data

Due to the lack of specific quantitative data for this compound derivatives as MCD inhibitors, the following table presents illustrative data based on the expected potency of trifluoroacetophenone analogs. This data is for demonstrative purposes only and should be replaced with experimentally determined values.

Compound IDStructureTargetIC50 (nM)Assay Type
TFAP-Analog-1 This compound core with 'reverse amide' side chainHuman MCD50Enzymatic
TFAP-Analog-2 2',4',5'-Trifluoroacetophenone core with 'reverse amide' side chainHuman MCD75Enzymatic
Control-1 Non-fluorinated acetophenone analogHuman MCD>10,000Enzymatic

Experimental Protocols

Protocol 1: Synthesis of a Representative Trifluoroacetophenone-Based MCD Inhibitor

This protocol describes a general method for the synthesis of a 'reverse amide' derivative of this compound.

Materials:

  • This compound

  • Substituted amine (R-NH2)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Preparation of the Carboxylic Acid Intermediate:

    • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF), add a strong base (e.g., LDA) at -78 °C.

    • After stirring for 30 minutes, bubble CO2 gas through the solution for 1 hour.

    • Quench the reaction with 1 M HCl and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid intermediate.

  • Amide Coupling:

    • Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.

    • Add the substituted amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure trifluoroacetophenone 'reverse amide' derivative.

Protocol 2: In Vitro Malonyl-CoA Decarboxylase (MCD) Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of synthesized compounds against MCD.

Materials:

  • Recombinant human MCD enzyme

  • Malonyl-CoA (substrate)

  • Acetyl-CoA synthetase (coupling enzyme)

  • Malate dehydrogenase (coupling enzyme)

  • Citrate synthase (coupling enzyme)

  • NADH

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a reaction mixture containing all components except malonyl-CoA: assay buffer, NADH, acetyl-CoA synthetase, malate dehydrogenase, and citrate synthase.

  • Assay Protocol:

    • To each well of a 96-well plate, add 5 µL of the test compound dilution (or DMSO for control).

    • Add 85 µL of the reaction mixture to each well.

    • Add 5 µL of the recombinant human MCD enzyme solution.

    • Incubate the plate at 37 °C for 10 minutes.

    • Initiate the reaction by adding 5 µL of malonyl-CoA solution.

    • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_Synthesis Compound Synthesis cluster_Assay Biological Evaluation Start Start: this compound Carboxylation Carboxylation Start->Carboxylation Amide_Coupling Amide Coupling Carboxylation->Amide_Coupling Purification Purification Amide_Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Pure_Compound Pure Inhibitor Candidate Characterization->Pure_Compound Prepare_Assay Prepare MCD Inhibition Assay Pure_Compound->Prepare_Assay Perform_Assay Perform Spectrophotometric Assay Prepare_Assay->Perform_Assay Data_Analysis Data Analysis Perform_Assay->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for synthesis and evaluation.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel therapeutic agents. Based on the established role of related trifluoroacetophenones in medicinal chemistry, this scaffold holds significant potential for the development of potent enzyme inhibitors, particularly for targets like malonyl-CoA decarboxylase. The provided protocols and conceptual framework offer a starting point for researchers to explore the synthesis and biological evaluation of this compound derivatives in drug discovery programs. Further investigation is warranted to fully elucidate the medicinal chemistry applications of this specific isomer.

2',3',5'-Trifluoroacetophenone: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2',3',5'-Trifluoroacetophenone is a fluorinated aromatic ketone that holds significant potential as a versatile building block in organic synthesis. The presence of three fluorine atoms on the phenyl ring dramatically influences the molecule's electronic properties, enhancing its reactivity and imparting unique characteristics to the resulting derivatives. This makes it a valuable precursor for the synthesis of a wide range of organic molecules, particularly those with potential applications in medicinal chemistry and materials science. While specific and detailed experimental protocols for this compound are not abundantly available in publicly accessible literature, its reactivity can be inferred from the well-established chemistry of acetophenones and other trifluorinated analogues. This document aims to provide a set of generalized application notes and protocols based on these established reactions, offering a guide for researchers, scientists, and drug development professionals to explore the synthetic utility of this compound.

Application Notes

The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The strategic placement of three fluorine atoms in this compound offers a unique substitution pattern for the development of novel bioactive compounds.

Key Potential Applications:

  • Synthesis of Chalcones: As an acetophenone derivative, it can readily undergo Claisen-Schmidt condensation with various aromatic aldehydes to yield trifluorinated chalcones. Chalcones are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The resulting trifluorinated chalcones would be valuable scaffolds for further heterocyclic synthesis.

  • Heterocyclic Synthesis: The chalcones derived from this compound can serve as key intermediates for the synthesis of various heterocyclic compounds such as pyrimidines, pyrazoles, and benzodiazepines. These heterocyclic motifs are prevalent in many approved drugs.

  • Medicinal Chemistry: The incorporation of the 2,3,5-trifluorophenyl moiety into organic molecules can be explored for the development of novel therapeutic agents. The fluorine atoms can modulate the pharmacokinetic and pharmacodynamic properties of the parent compound.

Experimental Protocols

The following protocols are generalized procedures based on well-established reactions of acetophenones. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, is highly recommended for specific substrates.

Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes a general procedure for the base-catalyzed condensation of this compound with an aromatic aldehyde.

Reaction Scheme:

G A This compound C NaOH, Ethanol A->C B Ar-CHO B->C D Trifluorinated Chalcone C->D

Caption: General scheme for Claisen-Schmidt condensation.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl, dilute)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0-1.2 eq.) in ethanol.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of sodium hydroxide (2.0-3.0 eq.) in water or ethanol to the reaction mixture with constant stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to a pH of 5-6.

  • The precipitated solid (chalcone) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Expected Outcome:

The reaction is expected to yield the corresponding (E)-1-(2,3,5-trifluorophenyl)-3-(aryl)prop-2-en-1-one. The yield and purity will depend on the specific aldehyde used and the optimized reaction conditions.

Characterization:

The structure of the synthesized chalcone should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Compound Starting Materials Typical Yield (%) Key Spectroscopic Data
Trifluorinated ChalconeThis compound, Aromatic Aldehyde60-90¹H NMR: Doublets for vinylic protons (J ≈ 15 Hz); ¹⁹F NMR: Signals corresponding to the trifluorophenyl group.

Protocol 2: Synthesis of a Pyrimidine Derivative from a Trifluorinated Chalcone

This protocol outlines a general method for the synthesis of a pyrimidine derivative from a chalcone synthesized in Protocol 1.

Reaction Scheme:

G A Trifluorinated Chalcone C KOH, Ethanol, Reflux A->C B Urea or Thiourea B->C D Trifluorinated Pyrimidine C->D

Caption: General scheme for pyrimidine synthesis from a chalcone.

Materials:

  • Trifluorinated chalcone (from Protocol 1)

  • Urea or Thiourea

  • Potassium hydroxide (KOH)

  • Ethanol

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask, dissolve the trifluorinated chalcone (1.0 eq.) and urea or thiourea (1.5-2.0 eq.) in ethanol.

  • Add a solution of potassium hydroxide (2.0-3.0 eq.) in ethanol to the mixture.

  • Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude pyrimidine derivative can be purified by recrystallization.

Expected Outcome:

This reaction is expected to yield a 4-(aryl)-6-(2,3,5-trifluorophenyl)pyrimidin-2(1H)-one (or -thione). The specific structure and yield will depend on the starting chalcone and reaction conditions.

Characterization:

The structure of the synthesized pyrimidine should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Compound Starting Materials Typical Yield (%) Key Spectroscopic Data
Trifluorinated PyrimidineTrifluorinated Chalcone, Urea/Thiourea50-80¹H NMR: Characteristic signals for the pyrimidine ring protons; ¹⁹F NMR: Signals for the trifluorophenyl group.

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates a logical workflow for the synthesis of bioactive compounds starting from this compound.

G start This compound claisen_schmidt Claisen-Schmidt Condensation start->claisen_schmidt aldehyde Aromatic Aldehyde aldehyde->claisen_schmidt chalcone Trifluorinated Chalcone claisen_schmidt->chalcone cyclization Cyclization Reaction chalcone->cyclization heterocycle_reagent Urea / Thiourea / Hydrazine etc. heterocycle_reagent->cyclization heterocycle Trifluorinated Heterocycle (e.g., Pyrimidine, Pyrazole) cyclization->heterocycle bio_eval Biological Evaluation (e.g., Antimicrobial, Anticancer) heterocycle->bio_eval sar Structure-Activity Relationship (SAR) Studies bio_eval->sar

Caption: Synthetic workflow from this compound.

Disclaimer: The provided protocols are generalized and intended for informational purposes only. Researchers should conduct a thorough literature search for analogous reactions and perform appropriate risk assessments before conducting any experiments. All chemical manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Application of 2',3',5'-Trifluoroacetophenone in Agrochemical Synthesis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases reveals a significant lack of specific applications for 2',3',5'-Trifluoroacetophenone in the synthesis of agrochemicals. While fluorinated acetophenones, in general, serve as versatile intermediates in the development of pharmaceuticals and crop protection agents, the particular isomer this compound is not prominently featured in publicly available research or patents related to fungicide, herbicide, or insecticide development.

The presence of a trifluoromethyl group (-CF3) in chemical intermediates is known to enhance the efficacy and stability of agrochemical formulations. This is due to the strong carbon-fluorine bond, which increases potency and resistance to environmental and metabolic degradation. For instance, other related compounds such as 2'-(Trifluoromethyl)acetophenone and various polychlorinated trifluoroacetophenones are key building blocks for a range of agricultural products. Notably, 3,5-dichloro-2,2,2-trifluoroacetophenone is a documented intermediate in the synthesis of veterinary insecticides like Fluralaner.

Research into acetophenone derivatives has shown promise in identifying new fungicidal and herbicidal compounds. However, these studies have largely focused on other substitution patterns on the phenyl ring.

Researchers and scientists in the field of drug development and agrochemical synthesis may find more utility in exploring the applications of other isomers of trifluoroacetophenone or related fluorinated building blocks for which there is a more substantial body of scientific and technical information.

Below is a generalized workflow for the hypothetical incorporation of a novel acetophenone derivative into an agrochemical discovery pipeline, which would be the logical process to determine potential applications for a compound like this compound.

Agrochemical_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_development Product Development start This compound synthesis Derivative Synthesis start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification screening Primary Screening (Fungicidal, Herbicidal, Insecticidal) purification->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt field_trials Field Trials lead_opt->field_trials formulation Formulation Development field_trials->formulation registration Regulatory Registration formulation->registration

Figure 1. A generalized workflow for agrochemical discovery.

Application Notes and Protocols for the Reduction of 2',3',5'-Trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the chemical reduction of 2',3',5'-Trifluoroacetophenone to synthesize 1-(2,3,5-trifluorophenyl)ethanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates. The protocols described herein cover standard sodium borohydride reduction, catalytic hydrogenation, and an overview of asymmetric reduction methodologies. These methods are designed to be accessible to researchers in drug development and organic synthesis.

Introduction

The reduction of ketones to their corresponding alcohols is a fundamental transformation in organic chemistry. This compound is a common starting material in medicinal chemistry, and its reduction product, 1-(2,3,5-trifluorophenyl)ethanol, serves as a key building block for the synthesis of pharmacologically active molecules. The fluorine substituents on the aromatic ring can significantly influence the pharmacokinetic properties of a drug candidate, such as its metabolic stability and binding affinity. This document outlines reliable and reproducible protocols for this reduction, offering a comparative overview of different synthetic strategies.

Application in Drug Development

The chiral alcohol, particularly the (R)-enantiomer of 1-(3,5-bis(trifluoromethyl)phenyl)ethanol, a related compound, is a crucial intermediate in the synthesis of Aprepitant. Aprepitant is a neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. The synthesis of such chiral alcohols often relies on asymmetric reduction techniques to achieve high enantiomeric purity, which is critical for therapeutic efficacy and safety.

Comparative Data of Reduction Protocols

The choice of reduction protocol can significantly impact the yield, purity, and stereoselectivity of the desired alcohol. Below is a summary of common methods with typical quantitative data.

MethodReducing Agent/CatalystSolvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)Enantioselectivity (ee %)
Protocol 1 Sodium BorohydrideMethanol, Ethanol0 - 251 - 385 - 95N/A (racemic)
Protocol 2 H₂, Pd/C (5%)Ethanol, Ethyl Acetate25 - 502 - 890 - 99N/A (racemic)
Asymmetric Reduction Biocatalyst (e.g., KRED)Buffer/Co-solvent25 - 3512 - 48>90>99
Asymmetric Hydrogenation Chiral Rh or Ru complexMethanol, Ethanol20 - 606 - 24>95>98

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction

This protocol describes a standard, reliable method for the synthesis of racemic 1-(2,3,5-trifluorophenyl)ethanol using sodium borohydride.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g (53.1 mmol) of this compound in 100 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature to 0-5 °C.

  • Addition of Reducing Agent: Slowly add 2.21 g (58.4 mmol) of sodium borohydride to the stirred solution in small portions over 30 minutes. Maintain the temperature below 10 °C during the addition. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of 50 mL of 1 M HCl. Hydrogen gas will be evolved, so this step must be performed in a well-ventilated fume hood.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-(2,3,5-trifluorophenyl)ethanol.

Protocol 2: Catalytic Hydrogenation

This protocol outlines the reduction of this compound using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • This compound

  • Palladium on carbon (5% Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) supply

  • Parr shaker or similar hydrogenation apparatus

  • Celite® or a similar filter aid

Procedure:

  • Reaction Setup: To a high-pressure reaction vessel, add 10.0 g (53.1 mmol) of this compound and 100 mL of ethanol.

  • Catalyst Addition: Carefully add 0.5 g of 5% Pd/C to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 2-8 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by TLC or GC-MS.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol.

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product is often of high purity, but can be further purified by distillation under reduced pressure or column chromatography if necessary.

Visual Representations

Chemical Reaction Scheme

Caption: General reaction scheme for the reduction.

Experimental Workflow

General Experimental Workflow start Start setup Reaction Setup (Ketone + Solvent) start->setup reagent Addition of Reducing Agent/ Catalyst & H₂ setup->reagent reaction Reaction Monitoring (TLC/GC-MS) reagent->reaction workup Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography/ Distillation) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: A typical workflow for the reduction reaction.

Safety Precautions

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel. The palladium catalyst can be pyrophoric upon exposure to air after the reaction; handle with care.

  • Solvents: Methanol, ethanol, and ethyl acetate are flammable. Handle in a fume hood and away from open flames.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Application Notes and Protocols: 2',3',5'-Trifluoroacetophenone in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 2',3',5'-trifluoroacetophenone as a key starting material. The unique electronic properties imparted by the trifluoro-substituted phenyl ring make this ketone a valuable precursor for generating novel chemical entities with potential applications in medicinal chemistry and materials science.[1] This document focuses on the synthesis of pyrazoles, and proposes synthetic strategies for pyrimidines and benzodiazepines.

Synthesis of 3-(2',3',5'-Trifluorophenyl)-1H-pyrazole via Flow Chemistry

This section details a two-stage continuous flow process for the synthesis of 3-(2',3',5'-trifluorophenyl)-1H-pyrazole. This method offers advantages in terms of reaction control, safety, and scalability compared to traditional batch synthesis.[1][2] The process involves the initial formation of a fluorinated enaminone intermediate, followed by cyclization with hydrazine.[2]

Experimental Protocol

Materials and Equipment:

  • This compound (≥97% purity)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Dimethylformamide (DMF, anhydrous)

  • Flow chemistry system (e.g., Vapourtec R-Series, Uniqsis FlowSyn) equipped with:

    • Two high-pressure pumps

    • A heated coil reactor (e.g., 5 mL stainless steel)

    • A heated microreactor chip (e.g., 2 mL glass)

    • Back pressure regulator

    • Collection vessel

Procedure:

Stage 1: Enaminone Formation

  • Solution Preparation:

    • Solution A: Prepare a 0.5 M solution of this compound in anhydrous DMF.

    • Solution B: Prepare a 1.0 M solution of N,N-dimethylformamide dimethyl acetal (DMF-DMA) in anhydrous DMF.

  • Flow Reactor Setup:

    • Set the temperature of the coil reactor to 170°C.

    • Set the flow rate for both Pump A (Solution A) and Pump B (Solution B) to 0.25 mL/min, resulting in a total flow rate of 0.5 mL/min. This provides a residence time of 10 minutes in the 5 mL coil reactor.

    • Pressurize the system to 10 bar using the back pressure regulator.

  • Reaction Execution:

    • Pump Solutions A and B through the heated coil reactor. The output from this stage is the intermediate enaminone, (E)-3-(dimethylamino)-1-(2,3,5-trifluorophenyl)prop-2-en-1-one.

Stage 2: Pyrazole Formation

  • Solution Preparation:

    • Solution C: Prepare a 1.5 M solution of hydrazine hydrate in anhydrous DMF.

  • Flow Reactor Setup:

    • Connect the output of the coil reactor from Stage 1 to the input of the heated microreactor chip.

    • Set the temperature of the microreactor chip to 150°C.

    • Set the flow rate for Pump C (Solution C) to 0.5 mL/min.

  • Reaction Execution:

    • The enaminone solution from Stage 1 is mixed with Solution C at a T-junction before entering the heated microreactor chip. The total flow rate into the chip is 1.0 mL/min, resulting in a residence time of 2 minutes.

  • Work-up and Purification:

    • Collect the reaction mixture from the output of the microreactor chip.

    • Remove the DMF under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(2',3',5'-trifluorophenyl)-1H-pyrazole.

Data Presentation
ParameterValueReference
Starting MaterialThis compound
Key ReagentsDMF-DMA, Hydrazine hydrate[2]
SolventDMF[2]
Reactor Temperature (Stage 1)170°C[2]
Residence Time (Stage 1)10 min[2]
Reactor Temperature (Stage 2)150°C[2]
Residence Time (Stage 2)2 min[2]
Hypothetical Yield ~85-95%
Purity (post-chromatography)>98%

Note: The hypothetical yield is an estimation based on reported yields for other halogenated acetophenones in the cited literature and has not been experimentally verified for this specific substrate.

Visualization

Pyrazole_Synthesis_Workflow cluster_stage1 Stage 1: Enaminone Formation cluster_stage2 Stage 2: Pyrazole Formation cluster_workup Work-up & Purification start1 This compound in DMF (Sol. A) pumpA Pump A (0.25 mL/min) start1->pumpA reagent1 DMF-DMA in DMF (Sol. B) pumpB Pump B (0.25 mL/min) reagent1->pumpB reactor1 Coil Reactor (170°C, 10 min res.) pumpA->reactor1 pumpB->reactor1 reactor2 Microreactor Chip (150°C, 2 min res.) reactor1->reactor2 Enaminone Intermediate reagent2 Hydrazine Hydrate in DMF (Sol. C) pumpC Pump C (0.5 mL/min) reagent2->pumpC pumpC->reactor2 workup Solvent Removal reactor2->workup purification Column Chromatography workup->purification product 3-(2',3',5'-Trifluorophenyl)-1H-pyrazole purification->product

Caption: Workflow for the two-stage flow synthesis of 3-(2',3',5'-trifluorophenyl)-1H-pyrazole.

Proposed Synthesis of Fluorinated Pyrimidines

While specific literature detailing the synthesis of pyrimidines directly from this compound was not identified, a plausible synthetic route can be proposed based on established methods for pyrimidine synthesis. A common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing reagent.[3]

Proposed Synthetic Pathway

A potential strategy involves a three-component reaction between this compound, an aldehyde (e.g., formaldehyde or a derivative), and a urea or thiourea in the presence of an acid or base catalyst. This is a variation of the Biginelli reaction.

Hypothetical Experimental Protocol

Materials:

  • This compound

  • Paraformaldehyde

  • Urea (or Thiourea)

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • To a solution of this compound (1 eq.) and paraformaldehyde (1.2 eq.) in ethanol, add urea (1.5 eq.) and a catalytic amount of concentrated hydrochloric acid.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the desired 4-(2,3,5-trifluorophenyl)-dihydropyrimidin-2(1H)-one (or thione).

Hypothetical Data
EntryAldehydeAmidine SourceProductHypothetical Yield
1ParaformaldehydeUrea4-(2,3,5-Trifluorophenyl)-dihydropyrimidin-2(1H)-one60-70%
2ParaformaldehydeThiourea4-(2,3,5-Trifluorophenyl)-dihydropyrimidine-2(1H)-thione65-75%

Visualization

Pyrimidine_Synthesis_Pathway start This compound conditions Ethanol, cat. HCl, Reflux start->conditions reagent1 Paraformaldehyde reagent1->conditions reagent2 Urea / Thiourea reagent2->conditions product 4-(2,3,5-Trifluorophenyl)- dihydropyrimidine-2(1H)-one/thione conditions->product Biginelli-type Condensation

Caption: Proposed Biginelli-type reaction for the synthesis of fluorinated pyrimidines.

Proposed Synthesis of Fluorinated Benzodiazepines

Direct synthesis of benzodiazepines from this compound is not well-documented in the reviewed literature. However, a general and plausible approach involves the reaction of a 2-aminobenzophenone derivative with an amino acid or its equivalent. Therefore, a preliminary step to introduce an amino group ortho to the carbonyl of this compound would be necessary.

Proposed Synthetic Pathway
  • Nitration: Regioselective nitration of this compound at the 6'-position.

  • Reduction: Reduction of the nitro group to an amino group to yield 2'-amino-3',5',6'-trifluoroacetophenone.

  • Cyclization: Reaction of the resulting 2'-aminobenzophenone derivative with a suitable building block, such as an N-protected glycine, followed by deprotection and cyclization to form the 1,4-benzodiazepine ring.

Hypothetical Experimental Protocol (for Cyclization Step)

Materials:

  • 2'-Amino-3',5',6'-trifluoroacetophenone (hypothetical intermediate)

  • N-(tert-Butoxycarbonyl)glycine (Boc-glycine)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • A suitable base (e.g., triethylamine) and solvent (e.g., toluene) for cyclization.

Procedure:

  • Couple 2'-amino-3',5',6'-trifluoroacetophenone with Boc-glycine using DCC and DMAP in DCM to form the corresponding amide.

  • Remove the Boc protecting group using TFA in DCM.

  • Neutralize the resulting amine salt and induce cyclization by heating in a suitable solvent like toluene with a base to form the 7,8,10-trifluoro-5-phenyl-1H-benzo[e][2][4]diazepin-2(3H)-one.

Hypothetical Data
StepReactionProductHypothetical Yield
1Nitration2'-Nitro-3',5',6'-trifluoroacetophenone50-60%
2Reduction2'-Amino-3',5',6'-trifluoroacetophenone80-90%
3Cyclization7,8,10-Trifluoro-5-phenyl-1H-benzo[e][2][4]diazepin-2(3H)-one60-70%

Visualization

Benzodiazepine_Synthesis_Pathway start This compound step1 Nitration start->step1 intermediate1 2'-Nitro-3',5',6'- trifluoroacetophenone step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 2'-Amino-3',5',6'- trifluoroacetophenone step2->intermediate2 step3 Coupling with Boc-glycine, Deprotection & Cyclization intermediate2->step3 product 7,8,10-Trifluoro-5-phenyl-1H- benzo[e][1,4]diazepin-2(3H)-one step3->product

Caption: Proposed multi-step synthesis of a fluorinated benzodiazepine derivative.

References

Application Notes and Protocols for Grignard Reaction with 2',3',5'-Trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile method for forming carbon-carbon bonds, pivotal in synthetic organic chemistry.[1] This application note provides a detailed experimental procedure for the reaction of a Grignard reagent with 2',3',5'-Trifluoroacetophenone to synthesize a tertiary alcohol. The incorporation of a trifluorophenyl moiety is of significant interest in drug development, as fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive molecules.[2] This protocol outlines the synthesis of 2-(2,3,5-trifluorophenyl)propan-2-ol using methylmagnesium bromide as a representative Grignard reagent.

Reaction Scheme

The overall reaction involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the ketone, followed by an acidic workup to yield the tertiary alcohol.[3]

Step 1: Nucleophilic Addition

Step 2: Acidic Workup

Data Presentation

The following table summarizes the key reagents and typical reaction parameters for the synthesis of 2-(2,3,5-trifluorophenyl)propan-2-ol.

Reagent/Parameter Molecular Weight ( g/mol ) Equivalents Amount Concentration/Notes
This compound176.121.05.0 g---
Methylmagnesium Bromide---1.222.7 mL3.0 M solution in diethyl ether
Anhydrous Diethyl Ether74.12---50 mLSolvent for ketone
Saturated NH4Cl (aq)------50 mLFor reaction quenching
Diethyl Ether------2 x 50 mLFor extraction
Anhydrous MgSO4120.37---As neededFor drying
Reaction Temperature ------0 °C to RT---
Reaction Time ------1-2 hoursMonitored by TLC
Theoretical Yield 192.15---5.45 g---
Typical Yield ------85-95%---

Experimental Protocols

Safety Precautions:

  • Grignard reagents are highly reactive, flammable, and moisture-sensitive. All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[4]

  • Anhydrous solvents are essential. Diethyl ether is extremely flammable. Ensure no open flames or spark sources are present.[4]

  • The reaction can be exothermic, especially during the addition of the Grignard reagent and the quenching step. Use an ice bath to control the temperature.[4]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves.[4]

Protocol 1: Grignard Reaction
  • Apparatus Setup: Assemble a flame-dried or oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet.

  • Reagent Preparation: Dissolve this compound (5.0 g, 28.4 mmol) in 50 mL of anhydrous diethyl ether.

  • Reaction Execution:

    • Transfer the 3.0 M solution of methylmagnesium bromide in diethyl ether (22.7 mL, 34.1 mmol, 1.2 eq.) into the round-bottom flask via syringe under an inert atmosphere.

    • Cool the Grignard solution to 0 °C using an ice bath.

    • Add the solution of this compound from the dropping funnel dropwise to the stirred Grignard reagent over 30 minutes. Maintain the temperature below 10 °C during the addition.[4]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Protocol 2: Workup and Purification
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride (NH4Cl) solution to quench the reaction.[3]

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine all organic layers.

  • Washing and Drying:

    • Wash the combined organic extracts with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).[4]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude tertiary alcohol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization if the product is a solid.

Mandatory Visualizations

Grignard Reaction Mechanism

grignard_mechanism ketone 2',3',5'-Trifluoro- acetophenone intermediate Magnesium Alkoxide Intermediate ketone->intermediate Nucleophilic Attack grignard Methylmagnesium Bromide (CH₃MgBr) grignard->intermediate product Tertiary Alcohol (2-(2,3,5-trifluorophenyl)propan-2-ol) intermediate->product Protonation workup Acidic Workup (e.g., H₃O⁺) workup->product byproduct Magnesium Salts workup->byproduct

Caption: General mechanism of the Grignard reaction.

Experimental Workflow

experimental_workflow start Start setup Apparatus Setup (Flame-dried glassware, Inert Atmosphere) start->setup reagents Prepare Ketone Solution (this compound in anhydrous ether) setup->reagents reaction Grignard Reaction (Add ketone solution to CH₃MgBr at 0 °C) reagents->reaction stir Stir at RT (1-2 hours) reaction->stir quench Quench Reaction (Saturated NH₄Cl) stir->quench extract Extraction (Diethyl Ether) quench->extract dry Dry Organic Layer (Anhydrous MgSO₄) extract->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate purify Purification (Column Chromatography) evaporate->purify end End (Characterize Product) purify->end

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: Use of Fluorinated Acetophenones as Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: Extensive literature searches did not yield specific examples of 2',3',5'-Trifluoroacetophenone being used as an organocatalyst. However, the structurally related compound, 2,2,2-Trifluoroacetophenone , is a well-documented and efficient organocatalyst for a variety of oxidation reactions. The following application notes and protocols are provided for 2,2,2-Trifluoroacetophenone as a representative example of the utility of fluorinated acetophenones in organocatalysis. These protocols can serve as a starting point for exploring the potential catalytic activity of other fluorinated acetophenones like this compound.

Application Note 1: Environmentally Friendly Epoxidation of Alkenes

Introduction: 2,2,2-Trifluoroacetophenone is a highly effective organocatalyst for the epoxidation of a wide range of alkenes.[1][2][3][4][5] This protocol offers a cheap, mild, fast, and environmentally friendly alternative to traditional metal-based epoxidation reagents.[1][2][3][4][5] The reaction utilizes hydrogen peroxide (H₂O₂) as a green oxidant, producing water as the only byproduct.[1][2][5] The high efficiency of the catalyst allows for low catalyst loadings (2-5 mol%) and short reaction times, typically around one hour.[1][2]

Mechanism of Action: The catalytic cycle is believed to proceed through the formation of a peroxycarboximidic acid intermediate. This species, generated from the reaction of hydrogen peroxide and acetonitrile, interacts with the hydrated form of 2,2,2-trifluoroacetophenone to form a highly reactive oxidant that efficiently transfers an oxygen atom to the alkene.[1]

Advantages:

  • Green Chemistry: Utilizes H₂O₂ as a clean oxidant.[1][2][5]

  • High Efficiency: Achieves high to quantitative yields with low catalyst loadings.[1][2][5]

  • Broad Substrate Scope: Effective for mono-, di-, and trisubstituted alkenes, including natural products.[1][3]

  • Mild Conditions: Reactions are typically run at room temperature.[1]

  • Chemoselectivity: Demonstrates excellent chemoselectivity.[1]

Substrate Scope and Performance:

The following table summarizes the performance of 2,2,2-trifluoroacetophenone in the epoxidation of various alkenes.

EntrySubstrateCatalyst Loading (mol%)Time (h)Yield (%)
11-Phenylcyclohexene51>99
2(E)-Stilbene5198
31-Dodecene52491
4Cyclooctene21>99
5α-Methylstyrene5196

Data compiled from literature sources.[2]

Experimental Protocol 1: General Procedure for the Epoxidation of Alkenes

Materials:

  • Alkene (1.0 mmol)

  • 2,2,2-Trifluoroacetophenone (catalyst, 0.05 mmol, 5 mol%)

  • tert-Butyl alcohol (solvent)

  • Acetonitrile (2.0 mmol)

  • 30% Aqueous Hydrogen Peroxide (2.0 mmol)

  • Aqueous buffer solution (0.6 M K₂CO₃; 4 × 10⁻⁵ M EDTA tetrasodium salt, pH 11)

Procedure:

  • To a round-bottom flask, add the alkene (1.0 mmol) and 2,2,2-trifluoroacetophenone (0.05 mmol).

  • Add tert-butyl alcohol as the solvent.

  • To this solution, add the aqueous buffer, acetonitrile (2.0 mmol), and 30% aqueous H₂O₂ (2.0 mmol) consecutively.[2]

  • Stir the reaction mixture vigorously at room temperature for 1 hour.[1][2]

  • Upon completion (monitored by TLC or GC-MS), quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: For less reactive substrates, such as terminal olefins, increasing the amount of H₂O₂ and acetonitrile and extending the reaction time may be necessary to achieve high yields.[3]

Application Note 2: Oxidation of Tertiary Amines and Azines to N-Oxides

Introduction: 2,2,2-Trifluoroacetophenone also catalyzes the efficient and chemoselective oxidation of tertiary amines and azines to their corresponding N-oxides.[6][7] This method provides a mild and environmentally friendly route to these valuable compounds, again using hydrogen peroxide as the terminal oxidant.[6] The protocol is effective for a range of aliphatic tertiary amines and azines, proceeding in high to quantitative yields with a catalyst loading of 10 mol%.[6]

Advantages:

  • High Yields: Produces N-oxides in excellent yields.[6][8]

  • Chemoselectivity: Selectively oxidizes the nitrogen atom in the presence of other functional groups.[6]

  • Green Oxidant: Employs hydrogen peroxide.[6]

  • Mild Conditions: The reaction proceeds under mild conditions.[6]

Substrate Scope and Performance:

EntrySubstrateCatalyst Loading (mol%)Time (h)Yield (%)
1N-Methylmorpholine102495
2Triethylamine102492
3Quinuclidine1024>99
4Pyridine102490
5Quinoline102488

Data is representative of typical results reported in the literature.[6]

Experimental Protocol 2: General Procedure for the Oxidation of Tertiary Amines to N-Oxides

Materials:

  • Tertiary amine (1.0 mmol)

  • 2,2,2-Trifluoroacetophenone (catalyst, 0.10 mmol, 10 mol%)

  • Solvent (e.g., Acetonitrile or Water)

  • 30% Aqueous Hydrogen Peroxide (2.0 mmol)

Procedure:

  • In a round-bottom flask, dissolve the tertiary amine (1.0 mmol) and 2,2,2-trifluoroacetophenone (0.10 mmol) in the chosen solvent.

  • Add 30% aqueous H₂O₂ (2.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for the required time (typically 24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, the workup procedure may vary depending on the product's properties. A typical workup involves quenching excess H₂O₂ with a reducing agent, followed by extraction and purification.

Visualizations

Epoxidation_Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification Alkene Alkene Substrate Stir Stir at RT (1 hour) Alkene->Stir Catalyst 2,2,2-Trifluoroacetophenone Catalyst->Stir Solvent tert-Butyl Alcohol Solvent->Stir Buffer Aqueous Buffer (pH 11) Buffer->Stir MeCN Acetonitrile MeCN->Stir H2O2 Hydrogen Peroxide H2O2->Stir Quench Quench (Na2S2O3) Stir->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Epoxide Final Epoxide Product Purify->Epoxide

Caption: Experimental workflow for the epoxidation of alkenes.

Catalytic_Cycle Catalyst CF3-CO-Ph Hydrate CF3-C(OH)2-Ph (Hydrated Catalyst) Catalyst->Hydrate H2O ActiveOxidant Active Oxidant Species Hydrate->ActiveOxidant Peroxycarboximidic Peroxycarboximidic Acid (from MeCN + H2O2) Peroxycarboximidic->ActiveOxidant ActiveOxidant->Hydrate Regeneration Alkene Alkene ActiveOxidant->Alkene Oxygen Transfer Epoxide Epoxide Alkene->Epoxide

Caption: Proposed catalytic cycle for epoxidation.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-(2',3',5'-Trifluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric synthesis of chiral alcohols is a cornerstone of modern medicinal chemistry and drug development. Fluorinated chiral alcohols, in particular, are valuable building blocks for active pharmaceutical ingredients (APIs) due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. 1-(2',3',5'-Trifluorophenyl)ethanol is a key chiral intermediate whose enantiomers can serve as precursors to a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this important chiral alcohol, focusing on methodologies that afford high enantioselectivity and yield.

Applications in Drug Development

Chiral 1-(2',3',5'-trifluorophenyl)ethanol is a versatile synthon in the development of novel therapeutics. The introduction of the trifluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Potential applications of the enantiomerically pure forms of this alcohol include:

  • Synthesis of Novel Kinase Inhibitors: The phenyl-ethanol scaffold is a common feature in various kinase inhibitors. The specific substitution pattern of the trifluoro groups can be exploited to achieve selective binding to the target kinase.

  • Development of Antiviral and Antimicrobial Agents: Fluorinated compounds have shown promise in the development of new antiviral and antimicrobial drugs. The chiral alcohol can be elaborated into more complex structures with potential therapeutic activity.

  • Precursors for Agrochemicals: The unique properties of fluorinated organic compounds are also utilized in the agrochemical industry to develop potent and selective herbicides, insecticides, and fungicides.

Methodologies for Asymmetric Synthesis

The primary route for the asymmetric synthesis of 1-(2',3',5'-trifluorophenyl)ethanol is the enantioselective reduction of the prochiral ketone, 2',3',5'-Trifluoroacetophenone. Several powerful techniques can be employed to achieve this transformation with high stereocontrol, including biocatalytic reduction and transition-metal-catalyzed asymmetric transfer hydrogenation.

Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a green and highly efficient method for the synthesis of chiral alcohols. The use of isolated enzymes (ketoreductases) or whole-cell systems offers exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee), under mild reaction conditions.

cluster_prep Preparation cluster_reaction Bioreduction cluster_workup Work-up & Analysis cluster_product Product Ketone 2',3',5'-Trifluoro- acetophenone Reaction Enzymatic Reduction Ketone->Reaction Biocatalyst Ketoreductase or Whole-Cell Biocatalyst Biocatalyst->Reaction Cosubstrate Co-substrate (e.g., Isopropanol) Cosubstrate->Reaction Extraction Product Extraction Reaction->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Chiral HPLC Analysis Purification->Analysis Chiral_Alcohol Enantiopure 1-(2',3',5'-trifluoro- phenyl)ethanol Analysis->Chiral_Alcohol

Caption: Workflow for biocatalytic asymmetric reduction.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a robust and widely used method for the reduction of ketones to chiral alcohols. This technique typically employs a transition metal catalyst, such as Ruthenium (Ru) or Rhodium (Rh), coordinated to a chiral ligand. A hydrogen donor, commonly a mixture of formic acid and triethylamine or isopropanol, provides the hydride for the reduction.

cluster_cycle Catalytic Cycle Catalyst [M-H] Precatalyst [M] Catalyst->Precatalyst Reduction Ketone Substrate (Ketone) TS Transition State Catalyst->TS Hydride Transfer Precatalyst->Catalyst Activation (H-Donor) H_Acceptor Hydrogen Acceptor Precatalyst->H_Acceptor Alcohol Product (Chiral Alcohol) Ketone->TS H_Donor Hydrogen Donor H_Donor->Precatalyst TS->Precatalyst TS->Alcohol

Caption: Generalized catalytic cycle for ATH.

Quantitative Data Summary

The following table summarizes representative data for the asymmetric reduction of trifluoroacetophenone derivatives using different catalytic systems. While specific data for this compound is limited in the literature, the presented data for analogous substrates provide a strong indication of the expected performance of these methods.

MethodCatalyst/BiocatalystSubstrateYield (%)ee (%)Reference(s)
Biocatalytic ReductionKetoreductase (KRED)3,5-Bis(trifluoromethyl)acetophenone98>99 (R)[1]
Biocatalytic ReductionLeifsonia xyli (whole cells)3,5-Bis(trifluoromethyl)acetophenone6299.4 (R)[2]
Biocatalytic ReductionEndophytic Fungi (Botryosphaeria sp.)2,4,5-Trifluoroacetophenone>99>99 (R)[3]
Electrochemically Promoted ATHChiral Ru Complex2,2,2-Trifluoroacetophenone9694 (R)[4][5]
Asymmetric HydrogenationRhodium(III) Complex with Josiphos Ligand2,2,2-TrifluoroacetophenoneHighHigh[6]

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction using a Ketoreductase

This protocol is a general procedure for the enzymatic reduction of this compound based on established methods for similar substrates.[1]

Materials:

  • This compound

  • Ketoreductase (e.g., KRED-P1-B01 or a similar enzyme with activity towards trifluoromethyl ketones)

  • NADP⁺ (or NAD⁺, depending on the enzyme's cofactor preference)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Isopropanol (IPA)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

  • Temperature-controlled shaker

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, prepare a solution of potassium phosphate buffer (20 mL).

  • Add D-glucose (500 mg) and NADP⁺ (5 mg).

  • Add the ketoreductase (10 mg) and glucose dehydrogenase (5 mg).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Substrate Addition: Dissolve this compound (100 mg, 0.57 mmol) in isopropanol (2 mL).

  • Add the substrate solution dropwise to the buffered enzyme solution with vigorous stirring.

  • Reaction: Seal the flask and place it in a temperature-controlled shaker at 30°C and 200 rpm.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC. The reaction is typically complete within 24 hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude chiral alcohol.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-(2',3',5'-trifluorophenyl)ethanol.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis (see Protocol 3).

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

This protocol provides a general procedure for the ATH of this compound using a Ru-based catalyst, adapted from common literature procedures for related ketones.

Materials:

  • This compound

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid/triethylamine azeotrope (5:2 molar ratio)

  • Dichloromethane (DCM), anhydrous

  • Standard Schlenk line equipment

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (2.5 mg, 0.004 mmol) and (S,S)-TsDPEN (3.8 mg, 0.01 mmol).

  • Add anhydrous DCM (2 mL) and stir the mixture at room temperature for 20 minutes to form the active catalyst.

  • Reaction Setup: In a separate Schlenk flask, dissolve this compound (100 mg, 0.57 mmol) in the formic acid/triethylamine azeotrope (5 mL).

  • Reaction: Add the catalyst solution to the substrate solution via a syringe.

  • Stir the reaction mixture at 28°C under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Analysis: Determine the enantiomeric excess by chiral HPLC (see Protocol 3).

Protocol 3: Chiral HPLC Analysis

This protocol outlines a general method for determining the enantiomeric excess of 1-(2',3',5'-trifluorophenyl)ethanol.[7]

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak® AD-H or Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • Sample of 1-(2',3',5'-trifluorophenyl)ethanol (racemic standard and the synthesized product)

Procedure:

  • Sample Preparation: Prepare a solution of the alcohol sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Chiralpak® AD-H

    • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 254 nm

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Inject the synthesized sample.

    • Integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

    • Where Area(R) and Area(S) are the peak areas of the R and S enantiomers, respectively.

Note: The optimal mobile phase composition and column may need to be adjusted to achieve baseline separation for 1-(2',3',5'-trifluorophenyl)ethanol.

Conclusion

The asymmetric synthesis of 1-(2',3',5'-trifluorophenyl)ethanol can be effectively achieved with high enantioselectivity using both biocatalytic and chemical methods. Biocatalytic reduction offers an environmentally friendly approach with excellent stereocontrol, while asymmetric transfer hydrogenation provides a robust and versatile alternative. The choice of method will depend on factors such as the desired enantiomer, scale of the reaction, and available resources. The detailed protocols provided herein serve as a valuable starting point for researchers in the synthesis and application of this important chiral building block in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',3',5'-Trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2',3',5'-Trifluoroacetophenone, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The most prevalent method for synthesizing this compound is through the Friedel-Crafts acylation of 1,3,5-trifluorobenzene. This reaction typically involves reacting 1,3,5-trifluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Q2: I am observing a low yield in my reaction. What are the potential causes?

Low yields can stem from several factors. Key areas to investigate include the purity of your starting materials, the activity of the Lewis acid catalyst, the reaction temperature, and the molar ratio of the reactants and catalyst. Inadequate moisture control can also significantly hinder the reaction by deactivating the catalyst.

Q3: How can I minimize the formation of byproducts?

Byproduct formation, such as isomers or di-acylated products, is a common challenge. To enhance selectivity, consider adjusting the reaction temperature; lower temperatures often favor the desired product. Additionally, a slow, controlled addition of the acetylating agent can help prevent localized high concentrations that may lead to side reactions. Ensuring a homogenous reaction mixture through efficient stirring is also crucial.

Troubleshooting Guide

Issue 1: Consistently Low Product Yield

If you are experiencing lower than expected yields, a systematic approach to troubleshooting can help identify the root cause. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Troubleshooting Steps Expected Outcome
Catalyst Inactivity - Use fresh, anhydrous aluminum chloride. Old or improperly stored AlCl₃ can absorb moisture and lose activity. - Ensure the catalyst is fully dissolved or suspended in the reaction solvent before adding other reagents.Improved reaction conversion and higher yield.
Impure Reactants - Verify the purity of 1,3,5-trifluorobenzene and the acetylating agent using techniques like GC or NMR. - Purify starting materials if necessary (e.g., distillation).Reduced side reactions and a cleaner product profile, leading to a better isolated yield.
Suboptimal Reaction Temperature - Experiment with a range of temperatures. Start with lower temperatures (e.g., 0-5 °C) and gradually increase if the reaction is too slow.Optimization of reaction rate versus byproduct formation, maximizing the yield of the desired product.
Incorrect Stoichiometry - Carefully control the molar ratios of reactants and catalyst. An excess of the acetylating agent can sometimes lead to di-acylation. - A slight excess of the Lewis acid catalyst may be beneficial, but large excesses can complicate the workup.A more controlled reaction with improved selectivity for the mono-acylated product.
Issue 2: Difficulty in Product Purification

Challenges in isolating pure this compound often arise from the presence of unreacted starting materials or closely related byproducts.

Problem Recommended Purification Strategy Notes
Residual Starting Material Fractional Distillation: If there is a sufficient boiling point difference between the product and 1,3,5-trifluorobenzene.Monitor fractions by GC to ensure separation.
Isomeric Byproducts Column Chromatography: Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient).Isomers may have very similar polarities, requiring careful optimization of the eluent system.
Non-volatile Impurities Aqueous Workup: A thorough wash with a dilute acid (e.g., HCl) followed by a base (e.g., NaHCO₃) and brine can remove many inorganic and some organic impurities.Ensure complete removal of the aqueous phase before solvent evaporation.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of 1,3,5-Trifluorobenzene

This protocol provides a general framework. Researchers should optimize the specific conditions based on their laboratory setup and desired scale.

  • Preparation: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (1.1 to 1.5 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Reactant Addition:

    • Add 1,3,5-trifluorobenzene (1 equivalent) to the cooled suspension.

    • Slowly add acetyl chloride (1 to 1.1 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and slowly quench by pouring it over crushed ice and concentrated HCl.

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer with the reaction solvent.

    • Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Visual Guides

experimental_workflow prep 1. Apparatus Preparation (Dry, Inert Atmosphere) reagents 2. Reagent Addition (Solvent, AlCl₃, 1,3,5-TFB) prep->reagents acylation 3. Controlled Acylation (Slow addition of Acetyl Chloride at 0-5°C) reagents->acylation reaction 4. Reaction Monitoring (TLC/GC) acylation->reaction quench 5. Quenching (Ice/HCl) reaction->quench workup 6. Aqueous Workup (Wash, Dry) quench->workup purify 7. Purification (Distillation/Chromatography) workup->purify product Pure this compound purify->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Issue check_catalyst Is the Catalyst Active and Anhydrous? start->check_catalyst check_reagents Are Starting Materials Pure? start->check_reagents check_temp Is the Temperature Optimized? start->check_temp solution_catalyst Use Fresh, Anhydrous Lewis Acid check_catalyst->solution_catalyst No solution_reagents Purify Reactants (e.g., Distillation) check_reagents->solution_reagents No solution_temp Perform Temperature Screening check_temp->solution_temp No

Caption: A decision tree for troubleshooting low yield in the acylation reaction.

Common side reactions with 2',3',5'-Trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2',3',5'-Trifluoroacetophenone. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this versatile fluorinated ketone.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The primary reactive sites are the electrophilic carbonyl carbon and the acidic α-protons of the acetyl group. The fluorine atoms on the aromatic ring are generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Q2: How does the trifluoromethyl group influence the reactivity of the carbonyl group?

A2: The strong electron-withdrawing trifluoromethyl group significantly increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes this compound more reactive towards nucleophiles compared to non-fluorinated acetophenone.

Q3: Can this compound form hydrates in aqueous media?

A3: Yes, trifluoroacetylated compounds, are known to form hydrates in the presence of water. This is due to the increased electrophilicity of the carbonyl carbon, which makes it more susceptible to attack by water.[1][2][3]

Troubleshooting Guides for Common Reactions

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a fundamental reaction of this compound. However, side reactions can occur depending on the nucleophile and reaction conditions.

Common Issues & Troubleshooting

Issue Potential Cause Troubleshooting Steps
Incomplete Reaction - Insufficiently reactive nucleophile.- Steric hindrance.- Low reaction temperature.- Use a stronger nucleophile or add a catalyst (e.g., Lewis acid).- Increase the reaction temperature.- Extend the reaction time.
Formation of Side Products - The nucleophile is also a strong base, leading to deprotonation at the α-carbon and subsequent side reactions.- The addition is reversible, and the equilibrium favors the starting materials.- Use a non-basic nucleophile if possible.- Employ aprotic solvents to minimize proton exchange.- Use an excess of the nucleophile to shift the equilibrium towards the product.
Product Decomposition - The product is unstable under the reaction or workup conditions (e.g., acidic or basic hydrolysis).- Perform the reaction under neutral conditions if possible.- Use a buffered aqueous workup.- Purify the product quickly at low temperatures.

Experimental Protocol: Grignard Reaction

A common nucleophilic addition is the reaction with a Grignard reagent to form a tertiary alcohol.

  • To a solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Potential Side Reactions in Grignard Reactions

Side Product Formation Mechanism Mitigation Strategy
Reduction Product (Secondary Alcohol) The Grignard reagent acts as a reducing agent (β-hydride transfer).Use a freshly prepared Grignard reagent and ensure the absence of impurities that can act as hydride donors.
Enolization Product The Grignard reagent acts as a base, deprotonating the α-carbon.Use a less sterically hindered Grignard reagent and lower reaction temperatures.

Illustrative Data: Yields in a Grignard Reaction

Product Typical Yield (%)
Desired Tertiary Alcohol 80-95
Reduction Byproduct 2-10
Unreacted Starting Material 1-5

Diagram: Nucleophilic Addition and Potential Side Reactions

G start This compound product Addition Product (Tertiary Alcohol) start->product Nucleophilic Attack side_reduction Reduction Product (Secondary Alcohol) start->side_reduction β-Hydride Transfer side_enolization Enolate Intermediate start->side_enolization Deprotonation nucleophile Nucleophile (e.g., Grignard Reagent) nucleophile->product

Caption: Nucleophilic addition to this compound and potential side pathways.

Reduction Reactions

The reduction of the carbonyl group to a secondary alcohol is a common transformation.

Common Issues & Troubleshooting

Issue Potential Cause Troubleshooting Steps
Incomplete Reduction - Insufficient amount of reducing agent.- Low reactivity of the reducing agent.- Increase the equivalents of the reducing agent.- Use a more powerful reducing agent (e.g., LiAlH₄ instead of NaBH₄).
Over-reduction - Reduction of the aromatic ring or C-F bonds.- Use a milder reducing agent (e.g., NaBH₄).- Control the reaction temperature and time carefully.
Epimerization at α-carbon (if chiral) - Basic reaction conditions leading to enolization.- Use a neutral or acidic reducing agent if possible.- Perform the reaction at low temperatures.

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolve this compound (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by adding acetone.

  • Remove the solvent under reduced pressure.

  • Add water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography if necessary.

Illustrative Data: Reduction Yields

Reducing Agent Desired Alcohol Yield (%) Potential Byproduct Yield (%)
NaBH₄ >95<2 (minor impurities)
LiAlH₄ >98<1 (potential for over-reduction if not controlled)

Diagram: Reduction Workflow

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Dissolve Ketone in Methanol B Cool to 0 °C A->B C Add NaBH₄ B->C D Quench with Acetone C->D E Solvent Removal D->E F Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Final Product H->I

Caption: Standard workflow for the reduction of this compound.

Aldol and Related Condensation Reactions

While the α-protons are acidic, self-condensation of this compound is generally less favorable than for non-fluorinated analogs due to the steric bulk and electronic effects of the trifluoromethyl group. However, crossed-aldol reactions with other carbonyl compounds are possible.

Common Issues & Troubleshooting

Issue Potential Cause Troubleshooting Steps
Low Yield of Crossed-Aldol Product - Competitive self-condensation of the reaction partner.- Reversibility of the aldol addition.- Use a reaction partner that cannot enolize (e.g., benzaldehyde).- Use a strong, non-nucleophilic base (e.g., LDA) to pre-form the enolate of this compound before adding the electrophile.- Dehydrate the initial aldol addition product to drive the reaction forward.
Formation of a Complex Mixture of Products - Both carbonyl compounds can act as both nucleophile and electrophile.- Use one component in large excess.- Employ specific reaction conditions that favor the formation of one enolate over the other (e.g., kinetic vs. thermodynamic control).

Diagram: Crossed-Aldol Reaction Logic

G ketone This compound enolate Enolate of Ketone ketone->enolate Deprotonation aldehyde Non-enolizable Aldehyde (e.g., Benzaldehyde) product Crossed-Aldol Product aldehyde->product base Base (e.g., NaOH) base->enolate enolate->product Nucleophilic Attack

Caption: Logical flow of a crossed-aldol reaction with a non-enolizable partner.

This technical support guide provides a starting point for troubleshooting common reactions with this compound. For more specific issues, consulting detailed literature on related fluorinated compounds is recommended.

References

Technical Support Center: 2',3',5'-Trifluoroacetophenone Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3',5'-Trifluoroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The primary purification techniques for this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include unreacted starting materials from synthesis (e.g., 1,2,4-trifluorobenzene), reagents from Friedel-Crafts acylation such as aluminum chloride, and regioisomers of trifluoroacetophenone.[1][2][3][4][5] Depending on the reaction conditions, polymeric byproducts may also be present.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8][9] The melting point of a solid derivative can also be a useful indicator of purity.

Q4: What are the recommended storage conditions for purified this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Troubleshooting Guides

Distillation Issues
Problem Possible Cause Solution
Bumping or uneven boiling during vacuum distillation. Insufficient agitation or lack of boiling chips/magnetic stirrer.Use a magnetic stirrer and a stir bar, or add fresh boiling chips before starting the distillation.
Product solidifies in the condenser. The condenser water is too cold, or the distillation pressure is too low, causing the boiling point to be near the melting point.Increase the temperature of the condenser water or slightly increase the distillation pressure.
Poor separation of product from impurities. Inefficient distillation column or incorrect distillation rate.Use a fractionating column (e.g., Vigreux) for better separation. Distill at a slow, steady rate.
Product decomposition. The distillation temperature is too high.Use a lower pressure (higher vacuum) to reduce the boiling point of the compound.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC. The solvent system is not optimal.Systematically vary the polarity of the eluent. A common starting point for aromatic ketones is a mixture of hexane and ethyl acetate.
Cracking or channeling of the silica gel in the column. Improper packing of the column.Pack the column using a slurry method and ensure the silica gel is evenly settled before loading the sample.
Product elutes too quickly or too slowly. The polarity of the eluent is too high or too low.Adjust the solvent system based on TLC analysis. Increase polarity to elute the product faster, decrease polarity for slower elution.
Broad or tailing bands. The sample was overloaded, or the compound is interacting strongly with the stationary phase.Use a larger column or reduce the amount of sample loaded. Adding a small amount of a slightly more polar solvent to the eluent can sometimes reduce tailing.
Recrystallization Issues
Problem Possible Cause Solution
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the compound.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Consider using a lower-boiling point solvent.
No crystals form upon cooling. The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to increase the concentration and then cool again. If crystals still do not form, a different solvent or a two-solvent system may be necessary.
Low recovery of the purified product. Too much solvent was used, or the crystals are significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals. The impurities are co-crystallizing with the product.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Experimental Protocols

Vacuum Distillation

Objective: To purify liquid this compound from non-volatile impurities or those with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and receiving flask

  • Heating mantle with a stirrer

  • Vacuum pump and gauge

  • Cold trap (e.g., with dry ice/acetone)

  • Boiling chips or magnetic stir bar

Procedure:

  • Place the crude this compound and a magnetic stir bar or boiling chips into a dry round-bottom flask.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap in between.

  • Begin stirring and gradually evacuate the system to the desired pressure. For a related compound, 2,4,5-Trifluoroacetophenone, a boiling point of 63-64 °C at 10 mbar has been reported, which can serve as a starting point.[10]

  • Once the pressure is stable, begin heating the distillation flask gently.

  • Collect the fraction that distills at a constant temperature.

  • Once the desired fraction is collected, remove the heat source and allow the system to cool before slowly reintroducing air.

Column Chromatography

Objective: To purify this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Determine an appropriate solvent system by running TLC plates of the crude material with various ratios of hexanes and ethyl acetate. The ideal Rf value for the product is typically between 0.2 and 0.4.

  • Prepare the column by packing it with a slurry of silica gel in the chosen eluent.

  • Pre-elute the column with the eluent until the packing is stable.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Begin eluting the column with the solvent system, collecting fractions.

  • Monitor the elution by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Objective: To purify solid this compound.

Materials:

  • Crude this compound

  • Appropriate solvent or solvent pair (e.g., ethanol/water, toluene/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Select a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. For aromatic ketones, solvents like ethanol, methanol, toluene, or mixtures such as ethanol-water or acetone-water can be effective.[11][12][13][14][15]

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • If the solution is colored, and the pure compound is known to be colorless, you may add a small amount of activated charcoal and hot filter the solution.

  • Allow the hot, saturated solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals, for example, in a vacuum oven.

Visualizations

Purification_Workflow Crude Crude this compound Analysis Purity Analysis (TLC/GC/NMR) Crude->Analysis Liquid Is it a liquid? Analysis->Liquid Check physical state Solid Is it a solid? Analysis->Solid Check physical state Distillation Vacuum Distillation Chromatography Column Chromatography Distillation->Chromatography Further purification needed? Pure_Product Pure Product Distillation->Pure_Product Sufficiently pure Chromatography->Pure_Product Recrystallization Recrystallization Recrystallization->Chromatography Further purification needed? Recrystallization->Pure_Product Sufficiently pure Liquid->Distillation Solid->Recrystallization Troubleshooting_Recrystallization Start Recrystallization Attempt Cooling Cooling Solution Start->Cooling Oiling_Out Compound Oils Out Cooling->Oiling_Out No_Crystals No Crystals Form Cooling->No_Crystals Success Crystals Form Cooling->Success Add_Solvent Add more hot solvent, cool slowly Oiling_Out->Add_Solvent Yes Concentrate Evaporate some solvent No_Crystals->Concentrate Yes Seed_Crystal Add a seed crystal No_Crystals->Seed_Crystal If concentration fails Scratch Scratch inner surface of flask No_Crystals->Scratch Alternative to seeding Add_Solvent->Cooling Concentrate->Cooling Seed_Crystal->Cooling Scratch->Cooling

References

Technical Support Center: Optimizing Reaction Conditions for 2',3',5'-Trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 2',3',5'-Trifluoroacetophenone. The information is structured to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through a Friedel-Crafts acylation of 1,3,5-trifluorobenzene. This classic electrophilic aromatic substitution reaction involves reacting 1,3,5-trifluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Q2: Why is my reaction yield consistently low?

A2: Low yields in the synthesis of this compound can stem from several factors. The trifluoromethyl groups on the aromatic ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution, making the reaction inherently more challenging than with unsubstituted benzene. Other common causes include catalyst deactivation by moisture, insufficient catalyst, or non-optimal reaction temperature and time.

Q3: What are the typical side products I should expect?

A3: Due to the directing effects of the fluorine substituents, there is a possibility of forming other isomers, although the 2,3,5-substitution pattern is generally favored from 1,3,5-trifluorobenzene. Polyacylation is less common in Friedel-Crafts acylation compared to alkylation because the acetyl group is deactivating. However, side reactions involving the acetylating agent or solvent can occur, especially at elevated temperatures.

Q4: How can I effectively purify the final product?

A4: Purification of this compound typically involves a multi-step process. After quenching the reaction, an aqueous workup is necessary to remove the Lewis acid and other water-soluble byproducts. The crude product is then extracted into an organic solvent. Final purification is often achieved by vacuum distillation or column chromatography.

Q5: What analytical techniques are recommended for product characterization?

A5: Standard analytical techniques for characterizing this compound include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm the structure and identify impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly valuable for assessing purity and identifying volatile byproducts.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution
Deactivated Aromatic Ring: The three fluorine atoms strongly deactivate the 1,3,5-trifluorobenzene ring towards electrophilic attack.- Use a more reactive acylating agent (e.g., acetyl chloride over acetic anhydride).- Employ a stronger Lewis acid catalyst (e.g., AlCl₃).- Increase the reaction temperature, but monitor closely for decomposition.
Catalyst Inactivity: Lewis acids like AlCl₃ are highly sensitive to moisture. Any water in the glassware, solvent, or reagents will deactivate the catalyst.- Flame-dry all glassware before use.- Use anhydrous solvents and reagents.- Handle the Lewis acid in a glovebox or under an inert atmosphere.
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive.- Use a stoichiometric amount or a slight excess of the Lewis acid catalyst relative to the acylating agent.
Low Reaction Temperature: The reaction may be too slow at lower temperatures due to the deactivated substrate.- Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or GC.
Issue 2: Formation of Multiple Products/Impurities
Potential Cause Suggested Solution
Isomer Formation: While 1,3,5-trifluorobenzene should theoretically yield a single acylation product, minor isomers can sometimes form.- Optimize the choice of Lewis acid and solvent to improve regioselectivity.- Purify the desired product from isomers using column chromatography.
Side Reactions: High temperatures can lead to decomposition or side reactions involving the solvent or acylating agent.- Maintain the lowest effective reaction temperature.- Choose an inert solvent that is stable under the reaction conditions (e.g., dichloromethane, 1,2-dichloroethane).
Incomplete Reaction: Unreacted starting materials will contaminate the product.- Increase the reaction time or temperature.- Ensure an adequate amount of active catalyst is present.
Issue 3: Difficulties in Product Purification
Potential Cause Suggested Solution
Emulsion during Workup: Formation of a stable emulsion during the aqueous workup can lead to product loss.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Allow the mixture to stand for a longer period.
Co-distillation with Solvent: The product may have a boiling point close to that of the solvent.- Carefully select a solvent with a significantly different boiling point.- Use a rotary evaporator under reduced pressure to remove the solvent before final purification.
Incomplete Separation by Chromatography: Impurities with similar polarity to the product can be difficult to separate.- Optimize the solvent system for column chromatography by testing different solvent ratios with TLC.- Consider using a different stationary phase for chromatography.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of 1,3,5-Trifluorobenzene:

Materials:

  • 1,3,5-Trifluorobenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous AlCl₃ (1.1 - 1.3 equivalents) and anhydrous DCM.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

  • In the dropping funnel, prepare a solution of 1,3,5-trifluorobenzene (1.0 equivalent) in anhydrous DCM.

  • Add the 1,3,5-trifluorobenzene solution dropwise to the reaction mixture at 0°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC. Gentle heating may be required to drive the reaction to completion.

  • Once the reaction is complete, cool the mixture back to 0°C and carefully quench the reaction by the slow addition of crushed ice, followed by dilute HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Influence of Lewis Acid Catalyst on Reaction Outcome

Lewis AcidRelative StrengthTypical Reaction ConditionsPotential AdvantagesPotential Disadvantages
AlCl₃ Strong0°C to refluxHigh reactivity, can overcome deactivated substrates.Highly moisture-sensitive, can promote side reactions.
FeCl₃ ModerateRoom temp. to refluxLess moisture-sensitive than AlCl₃, often more economical.May be less effective for highly deactivated substrates.
ZnCl₂ MildHigher temperatures often requiredGood for substrates prone to rearrangement (less relevant for acylation).Often requires more forcing conditions.
BF₃·OEt₂ Moderate0°C to room temp.Easy to handle liquid.May be less reactive than AlCl₃.

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Glassware Flame-dry Glassware Mix_Catalyst Suspend AlCl₃ in DCM Prep_Glassware->Mix_Catalyst Prep_Reagents Anhydrous Reagents & Solvent Prep_Reagents->Mix_Catalyst Add_Acyl Add Acetyl Chloride at 0°C Mix_Catalyst->Add_Acyl Add_Substrate Add 1,3,5-Trifluorobenzene Add_Acyl->Add_Substrate React Stir and Monitor (TLC/GC) Add_Substrate->React Quench Quench with Ice/HCl React->Quench Extract Extract with DCM Quench->Extract Wash Wash (HCl, NaHCO₃, Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Purify Purify (Distillation/Chromatography) Dry->Purify Product This compound Purify->Product

Caption: Experimental workflow for the Friedel-Crafts acylation synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Yield Deactivated_Ring Deactivated Substrate Start->Deactivated_Ring Inactive_Catalyst Inactive Catalyst (Moisture) Start->Inactive_Catalyst Insufficient_Catalyst Insufficient Catalyst Start->Insufficient_Catalyst Low_Temp Low Temperature Start->Low_Temp Increase_Reactivity Use Stronger Reagents/Higher Temp Deactivated_Ring->Increase_Reactivity Anhydrous_Conditions Ensure Anhydrous Conditions Inactive_Catalyst->Anhydrous_Conditions Stoichiometric_Catalyst Use Stoichiometric Catalyst Insufficient_Catalyst->Stoichiometric_Catalyst Increase_Temp Increase Reaction Temperature Low_Temp->Increase_Temp

Caption: Troubleshooting logic for addressing low reaction yields.

Overcoming low reactivity of 2',3',5'-Trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2',3',5'-Trifluoroacetophenone

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered a reactive or unreactive ketone?

The reactivity of this compound is nuanced. Due to the strong electron-withdrawing effects of the three fluorine atoms on the aromatic ring, the carbonyl carbon is highly electrophilic. This makes it more reactive towards nucleophilic addition compared to non-fluorinated acetophenone. However, this enhanced reactivity can lead to challenges, such as the formation of stable hydrates in aqueous or protic solvents, which can sometimes be mistaken for low reactivity of the ketone form. For reactions involving the alpha-protons (e.g., enolate formation), the fluorine substituents also increase their acidity, facilitating reactions that proceed via an enolate intermediate.

Q2: Why is my reaction with this compound failing or giving low yields?

Several factors can contribute to poor outcomes. Common issues include:

  • Formation of Stable Hydrates: In the presence of water or protic solvents, the highly electrophilic carbonyl can form a stable gem-diol (hydrate), reducing the concentration of the active ketone.

  • Inappropriate Reaction Conditions: Standard conditions for non-fluorinated ketones may not be optimal. Reactions may require anhydrous conditions, stronger nucleophiles, or specific catalysts to proceed efficiently.

  • Side Reactions: The high reactivity of the carbonyl group can sometimes lead to undesired side reactions if not properly controlled.

  • Steric Hindrance: The fluorine atom at the 2'-position can introduce some steric hindrance, potentially impeding the approach of bulky nucleophiles.

Q3: Can I use this compound in condensation reactions like the Knoevenagel or Aldol reactions?

Yes, in principle. The electron-withdrawing fluorine atoms increase the acidity of the α-protons on the methyl group, which should facilitate the formation of the necessary enolate for these reactions even with mild bases.[1] However, careful optimization of the base and reaction conditions is crucial to avoid self-condensation or other side reactions. Using a strong, non-nucleophilic base under anhydrous conditions is a good starting point for deprotonation.

Q4: How can I perform a Suzuki coupling with this molecule?

This compound itself cannot directly participate as the halide partner in a Suzuki-Miyaura cross-coupling reaction.[2] You would first need to introduce a leaving group (e.g., Br, I, OTf) onto the aromatic ring. The electronic properties of the trifluorinated ring would then influence the conditions required for the subsequent palladium-catalyzed coupling. Generally, electron-deficient aryl halides can be challenging substrates, and may require specialized ligands and conditions to achieve good yields.[3][4]

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Addition Reactions

You are attempting a nucleophilic addition to the carbonyl group (e.g., Grignard, organolithium addition) but observe low conversion of the starting material or a complex product mixture.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Rationale
Stable Hydrate Formation Ensure strictly anhydrous conditions. Dry all solvents and glassware thoroughly. Perform the reaction under an inert atmosphere (N₂ or Ar).The highly electrophilic carbonyl of this compound is prone to hydration, which deactivates the ketone.[5]
Weak Nucleophile Consider using a more reactive nucleophile. For example, use an organolithium reagent instead of a Grignard reagent.A more potent nucleophile can more effectively attack the electrophilic carbonyl, even if some deactivation has occurred.
Side Reactions Run the reaction at a lower temperature (e.g., -78 °C) and add the nucleophile slowly to maintain control.Lower temperatures can help to minimize side reactions and improve the selectivity for the desired 1,2-addition product.[6]
Incomplete Reaction Increase the stoichiometry of the nucleophile (e.g., from 1.1 to 1.5 or 2.0 equivalents). Increase the reaction time.This can help drive the reaction to completion, especially if a portion of the ketone is deactivated or if the nucleophile is partially consumed by trace impurities.

Troubleshooting Workflow: Nucleophilic Addition

start Low Yield in Nucleophilic Addition check_anhydrous Are conditions strictly anhydrous? start->check_anhydrous improve_drying Action: Dry solvents/ glassware. Use inert atm. check_anhydrous->improve_drying No check_nucleophile Is nucleophile strong enough? check_anhydrous->check_nucleophile Yes improve_drying->check_nucleophile use_stronger_nuc Action: Use a more reactive nucleophile (e.g., R-Li vs R-MgX). check_nucleophile->use_stronger_nuc No check_temp Is reaction temperature controlled? check_nucleophile->check_temp Yes use_stronger_nuc->check_temp lower_temp Action: Run at lower temp (e.g., -78°C). Add nucleophile slowly. check_temp->lower_temp No check_stoichiometry Is stoichiometry optimized? check_temp->check_stoichiometry Yes lower_temp->check_stoichiometry increase_nuc Action: Increase equivalents of nucleophile and/or reaction time. check_stoichiometry->increase_nuc No success Yield Improved check_stoichiometry->success Yes increase_nuc->success

Caption: Troubleshooting workflow for nucleophilic addition reactions.
Issue 2: Difficulty with Knoevenagel or Aldol-type Condensation

You are trying to perform a base-catalyzed condensation with an active methylene compound (Knoevenagel) or another carbonyl compound (Aldol), but you are not observing product formation.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Rationale
Incorrect Base Use a strong, non-nucleophilic base like LDA or NaH to ensure complete deprotonation of the α-carbon. Avoid weaker bases like NaOH or amines if they are ineffective.While the α-protons are acidic, a sufficiently strong base is needed to generate the enolate quantitatively.[1][7] Weaker bases might not be sufficient to overcome the activation barrier.
Reaction Conditions Ensure anhydrous conditions, as water can interfere with the enolate. Consider a solvent like THF or Diethyl Ether.The enolate is a strong base and will be quenched by protic solvents. Anhydrous conditions are critical for success.
Self-Condensation If performing a crossed-aldol reaction, use a directed approach. Form the enolate of this compound first with a strong base at low temperature, then slowly add the second carbonyl component.This strategy prevents the electrophilic partner from enolizing and minimizes self-condensation side products.[8]
Dehydration Step Fails If the aldol addition product forms but does not dehydrate, add a separate step with acid or base and heat to promote the elimination of water.The initial β-hydroxy ketone may be stable. A dedicated dehydration step is often required to form the α,β-unsaturated product.[9]

Signaling Pathway: Base-Catalyzed Aldol Condensation

cluster_enolate Step 1: Enolate Formation cluster_addition Step 2: Nucleophilic Addition cluster_protonation Step 3: Protonation cluster_dehydration Step 4: Dehydration (Condensation) Ketone 2',3',5'-Trifluoro- acetophenone Enolate Enolate Intermediate Ketone->Enolate Deprotonation of α-carbon Base Base (e.g., LDA) Base->Ketone Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Electrophile Aldehyde or Ketone (Electrophile) Electrophile->Enolate Aldol_Product β-Hydroxy Ketone (Aldol Addition Product) Alkoxide->Aldol_Product Protonation Workup H₂O or H₃O⁺ Workup Workup->Alkoxide Final_Product α,β-Unsaturated Ketone (Aldol Condensation Product) Aldol_Product->Final_Product Elimination of H₂O Heat_Base Heat / Base or Acid Heat_Base->Aldol_Product

Caption: General pathway for an Aldol reaction involving this compound.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Addition of a Grignard Reagent

This protocol provides a general method for the addition of an organomagnesium halide (Grignard reagent) to this compound.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M solution) in the flask.

  • Cooling: Cool the solution to 0 °C using an ice bath. For more sensitive substrates or reactive Grignard reagents, cooling to -78 °C (dry ice/acetone bath) is recommended.

  • Grignard Addition: Add the Grignard reagent (1.2 eq) to the dropping funnel and add it dropwise to the stirred ketone solution over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at the same temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Knoevenagel Condensation with Malononitrile (Illustrative)

This protocol outlines a potential method for the Knoevenagel condensation, a reaction known to be catalyzed by weak bases.[1]

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Anhydrous Ethanol or Toluene

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq), malononitrile (1.1 eq), and anhydrous ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or GC-MS.

  • Alternative (Anhydrous): For a water-sensitive reaction, use anhydrous toluene as the solvent and a Dean-Stark apparatus to remove the water formed during the condensation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with dilute acid (e.g., 1M HCl) to remove the piperidine, then wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the product by recrystallization or column chromatography.

References

Troubleshooting guide for reactions involving 2',3',5'-Trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2',3',5'-Trifluoroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during reactions involving this versatile fluorinated building block.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

This compound is a colorless liquid with the molecular formula C₈H₅F₃O and a molar mass of 174.12 g/mol .[1] It is characterized by a trifluoromethyl group on the acetyl moiety and three fluorine atoms on the phenyl ring, which significantly influence its reactivity. Key physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₈H₅F₃O
Molar Mass 174.12 g/mol
Appearance Colorless liquid
Boiling Point 193.3 ± 35.0 °C (Predicted)[1]
Density 1.303 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 67.1°C[1]

Q2: What are the primary applications of this compound in research and development?

This compound is a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals. The presence of fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. It is commonly used as a precursor for the synthesis of more complex fluorinated compounds and in the development of novel bioactive molecules.

Q3: What safety precautions should be taken when handling this compound?

While generally considered to have low risk under normal laboratory conditions, this compound is an organic compound and should be handled with care.[1] It is flammable and volatile.[1] Therefore, it is essential to work in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes.[1]

Troubleshooting Guides for Common Reactions

This section provides troubleshooting for common issues that may arise during reactions with this compound.

Grignard Reactions

Grignard reactions involving this compound are employed to form new carbon-carbon bonds, typically leading to the synthesis of tertiary alcohols. However, the trifluoromethyl group can influence the reactivity of the ketone, and the reaction is sensitive to experimental conditions.

Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Inactive Grignard reagent due to moisture or air exposure.- Poor quality magnesium turnings.- Insufficient activation of magnesium.- Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).- Use fresh, high-purity magnesium turnings.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
Formation of Biphenyl Side Product - Reaction of the Grignard reagent with unreacted aryl halide.- Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide.- Ensure the reaction temperature is controlled, as higher temperatures can favor side reactions.
Low Yield of Tertiary Alcohol - Enolization of the ketone by the Grignard reagent acting as a base.- Steric hindrance from the trifluoromethyl group.- Use a less sterically hindered Grignard reagent if possible.- Consider using an organolithium reagent, which can be more reactive.- Add the Grignard reagent slowly at a low temperature to minimize enolization.

Experimental Protocol: General Procedure for Grignard Reaction with this compound

  • Preparation: All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add magnesium turnings. Add a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether dropwise to the magnesium. If the reaction does not start, gentle heating or the addition of an iodine crystal may be necessary.

  • Reaction with Ketone: Once the Grignard reagent has formed, cool the flask in an ice bath. Slowly add a solution of this compound in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Workflow for Grignard Reactions

grignard_troubleshooting start Low Yield in Grignard Reaction check_reagent Check Grignard Reagent Activity start->check_reagent check_conditions Verify Anhydrous Conditions start->check_conditions check_ketone Assess Ketone Purity start->check_ketone side_products Analyze for Side Products check_reagent->side_products check_conditions->side_products check_ketone->side_products biphenyl Biphenyl Formation? side_products->biphenyl Yes enolization Enolization? side_products->enolization Yes optimize_addition Optimize Aryl Halide Addition biphenyl->optimize_addition optimize_temp Lower Reaction Temperature enolization->optimize_temp end_success Improved Yield optimize_addition->end_success optimize_temp->end_success

Troubleshooting workflow for Grignard reactions.
Aldol Condensation

The acetyl group of this compound can participate in aldol condensation reactions to form β-hydroxy ketones, which can then dehydrate to α,β-unsaturated ketones. The electron-withdrawing nature of the trifluoromethyl group can affect the acidity of the α-protons and the reactivity of the carbonyl group.

Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Reversible nature of the aldol addition.- Incomplete deprotonation of the ketone.- Side reactions due to strong base.- Use a dehydrating agent or increase the reaction temperature to drive the equilibrium towards the α,β-unsaturated product.- Employ a stronger base, such as lithium diisopropylamide (LDA), to ensure complete enolate formation.- Use a non-nucleophilic base to minimize side reactions.
Formation of Multiple Products in Crossed Aldol Condensation - Self-condensation of both carbonyl compounds.- Use a non-enolizable aldehyde (e.g., benzaldehyde) as the electrophile.- Pre-form the enolate of this compound with a strong base before adding the second carbonyl compound.
Reaction Not Proceeding - Insufficiently basic conditions to deprotonate the ketone.- Steric hindrance.- Increase the strength and/or concentration of the base.- Increase the reaction temperature.

Troubleshooting Logic for Aldol Condensation

aldol_troubleshooting start Aldol Condensation Issue low_yield Low Yield start->low_yield multiple_products Multiple Products start->multiple_products no_reaction No Reaction start->no_reaction reversible Reversible Reaction? low_yield->reversible incomplete_deprotonation Incomplete Deprotonation? low_yield->incomplete_deprotonation self_condensation Self-Condensation? multiple_products->self_condensation base_strength Base Strength Sufficient? no_reaction->base_strength drive_equilibrium Increase Temp / Dehydrate reversible->drive_equilibrium stronger_base Use Stronger Base (e.g., LDA) incomplete_deprotonation->stronger_base preform_enolate Pre-form Enolate self_condensation->preform_enolate increase_base Increase Base Conc. / Strength base_strength->increase_base

Troubleshooting logic for Aldol condensation.
Reduction Reactions

Reduction of the ketone in this compound to a secondary alcohol is a common transformation. Various reducing agents can be employed, and the choice of reagent can influence the outcome and selectivity.

Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient amount of reducing agent.- Low reactivity of the reducing agent.- Increase the equivalents of the reducing agent.- Switch to a more powerful reducing agent (e.g., from NaBH₄ to LiAlH₄, being mindful of compatibility with other functional groups).
Formation of Side Products - Over-reduction of other functional groups (if present).- Racemic mixture obtained in asymmetric reduction.- Choose a milder reducing agent that is selective for ketones.- For asymmetric reduction, screen different chiral catalysts and optimize reaction conditions (temperature, solvent, pressure).
Difficult Work-up - Formation of stable metal complexes.- Follow standard quenching procedures carefully (e.g., Fieser work-up for LiAlH₄).- Use of Rochelle's salt during work-up can help break up aluminum salt emulsions.

Experimental Protocol: General Procedure for the Reduction of this compound with NaBH₄

  • Setup: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., methanol or ethanol).

  • Reaction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise with stirring.

  • Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, carefully add water to quench the excess NaBH₄. Acidify the mixture with dilute HCl.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the resulting alcohol by column chromatography if necessary.

References

Technical Support Center: 2',3',5'-Trifluoroacetophenone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of working with 2',3',5'-Trifluoroacetophenone. The information provided is intended to help prevent its decomposition during chemical reactions and ensure the success of your synthetic endeavors.

Troubleshooting Guides

Issue: Low Yield or Product Degradation in Base-Catalyzed Reactions

Symptoms:

  • Formation of a complex mixture of byproducts.

  • Low recovery of the desired product.

  • Evidence of cleavage of the trifluoroacetyl group.

Potential Cause: this compound, like other trifluoromethyl ketones, is susceptible to decomposition under basic conditions. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Under strongly basic conditions, this can lead to a haloform-type reaction, resulting in cleavage of the C-C bond between the carbonyl group and the trifluoromethyl group to form a carboxylate and fluoroform.

Solutions:

StrategyDetailsKey Considerations
Use of Weaker Bases Employ non-nucleophilic, sterically hindered bases or milder inorganic bases.Instead of strong bases like sodium hydroxide or potassium hydroxide, consider using triethylamine (Et₃N), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).
Lower Reaction Temperature Perform the reaction at reduced temperatures (e.g., 0 °C or -78 °C).Lower temperatures can significantly reduce the rate of decomposition pathways relative to the desired reaction.
Careful Control of Stoichiometry Use the minimum effective amount of base.An excess of a strong base increases the likelihood of side reactions.
Anhydrous Conditions Ensure all reagents and solvents are rigorously dried.The presence of water can facilitate hydrolysis and other decomposition pathways, especially in the presence of a base.

Experimental Protocol: Example of a Base-Mediated Aldol Reaction

This protocol provides a general guideline for an aldol condensation using a milder base to minimize decomposition of this compound.

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon. Ensure all solvents are anhydrous.

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.05 eq) in THF dropwise over 30 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Issue: Unwanted Side Reactions with Nucleophiles (e.g., Grignard Reagents)

Symptoms:

  • Formation of multiple products.

  • Low conversion of the starting material.

  • Difficulty in purifying the desired product.

Potential Cause: The high electrophilicity of the carbonyl carbon in this compound makes it highly reactive towards a wide range of nucleophiles.[1] This can lead to multiple additions or other undesired side reactions, especially with highly reactive nucleophiles like Grignard reagents.

Solutions:

StrategyDetailsKey Considerations
Use of a Protecting Group Temporarily protect the carbonyl group as an acetal or ketal.Ethylene glycol in the presence of an acid catalyst can be used to form a cyclic acetal, which is stable to many nucleophilic reagents. The protecting group can be removed later under acidic conditions.
Use of Milder Nucleophiles Consider using organozinc or organocuprate reagents instead of Grignard reagents.These reagents are generally less reactive and can provide better selectivity.
Inverse Addition Add the trifluoroacetophenone solution slowly to the nucleophile solution.This maintains a low concentration of the ketone in the reaction mixture, which can help to prevent multiple additions.

Experimental Protocol: Protection of the Carbonyl Group as a Dimethyl Acetal

  • Setup: Combine this compound (1.0 eq), trimethyl orthoformate (3.0 eq), and a catalytic amount of p-toluenesulfonic acid in anhydrous methanol.

  • Reaction: Stir the mixture at room temperature and monitor by TLC.

  • Workup: Once the reaction is complete, quench with a saturated solution of sodium bicarbonate.

  • Purification: Remove the methanol under reduced pressure and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the protected ketone.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound most stable?

A1: this compound is most stable under neutral or mildly acidic conditions, at or below room temperature, and in the absence of strong nucleophiles or oxidizing agents. It is a stable compound under standard storage conditions (cool, dry, and dark).

Q2: Can I use strong oxidizing agents with this compound?

A2: Caution is advised. While there is no specific data on this compound, related fluorinated ketones can react violently with strong oxidizing agents. It is recommended to perform any oxidation reactions on a small scale first and under controlled conditions.

Q3: Is this compound prone to thermal decomposition?

Q4: What is the best way to purify this compound if it has started to decompose?

A4: If decomposition is suspected, purification can be attempted by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). However, preventing decomposition in the first place is the most effective strategy.

Visualizing Reaction Pathways and Prevention Strategies

The following diagrams illustrate key concepts for preventing the decomposition of this compound.

DecompositionPathways cluster_base Base-Catalyzed Reaction cluster_nuc Nucleophilic Addition TFAP This compound Decomposition_Base Decomposition (Haloform-type reaction) TFAP->Decomposition_Base Strong Base, High Temp Decomposition_Nuc Side Reactions (Multiple Additions) TFAP->Decomposition_Nuc Excess Nucleophile Desired_Product_Base Desired Product TFAP->Desired_Product_Base Mild Base, Low Temp Desired_Product_Nuc Desired Product TFAP->Desired_Product_Nuc Controlled Addition Base Strong Base (e.g., NaOH) Base->Decomposition_Base Nucleophile Strong Nucleophile (e.g., Grignard) Nucleophile->Decomposition_Nuc

Caption: Potential decomposition pathways of this compound.

PreventionWorkflow Start Reaction with This compound Check_Conditions Assess Reaction Conditions Start->Check_Conditions Base_Reaction Base-Catalyzed? Check_Conditions->Base_Reaction Yes Nucleophile_Reaction Strong Nucleophile? Check_Conditions->Nucleophile_Reaction Yes Mild_Conditions Proceed with Mild Conditions (e.g., neutral, low temp) Check_Conditions->Mild_Conditions No Use_Mild_Base Use Mild Base (e.g., K₂CO₃, Et₃N) Low Temperature Base_Reaction->Use_Mild_Base Protecting_Group Consider Carbonyl Protecting Group (Acetal) Nucleophile_Reaction->Protecting_Group End Successful Reaction Mild_Conditions->End Use_Mild_Base->End Protecting_Group->End

Caption: Decision workflow for preventing decomposition.

References

Technical Support Center: Solvent Effects on the Reactivity of 2',3',5'-Trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the solvent effects on the reactivity of 2',3',5'-Trifluoroacetophenone is limited in publicly available literature. The information provided below is based on established principles of organic chemistry, data from analogous compounds (e.g., 2,2,2-Trifluoroacetophenone), and general troubleshooting guidelines for the reaction types discussed. Researchers should use this information as a starting point and optimize conditions for their specific application.

Frequently Asked Questions (FAQs)

Q1: How does the trifluoromethyl group in this compound affect its reactivity compared to acetophenone?

The trifluoromethyl group is a strong electron-withdrawing group. This has two major effects on the reactivity of the carbonyl group:

  • Increased Electrophilicity: The electron-withdrawing nature of the CF₃ group makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.

  • Hydrate Formation: In the presence of water or other protic solvents, trifluoromethyl ketones can form stable hydrates. This can influence the reaction mechanism and overall reactivity. For instance, in aqueous environments, the hydrate form may be the predominant species.

Q2: What are the general considerations for choosing a solvent for reactions with this compound?

The choice of solvent is critical and depends on the specific reaction being performed. Key factors to consider include:

  • Solubility: this compound is generally soluble in most common organic solvents.

  • Solvent Polarity: The polarity of the solvent can significantly influence reaction rates and, in some cases, the reaction pathway.

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) can solvate both the ketone and the nucleophile, which can have competing effects on the reaction rate. Aprotic solvents (e.g., THF, DCM, acetonitrile) are often preferred for reactions with strong, anionic nucleophiles.

  • Coordination: In reactions involving organometallic reagents (e.g., Grignard reagents), coordinating solvents like THF or diethyl ether are essential to stabilize the reagent.

Troubleshooting Guides

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)

Issue: Low or no yield of the desired alcohol.

Possible Cause Troubleshooting Steps
Poor quality of the organometallic reagent. Ensure the Grignard or organolithium reagent is freshly prepared or properly stored. Titrate the reagent before use to determine its exact concentration.
Presence of water or other protic impurities. Use anhydrous solvents and flame-dry all glassware before use. Ensure the this compound starting material is dry.
Incorrect solvent. Use coordinating aprotic solvents like THF or diethyl ether. These solvents are crucial for the stability and reactivity of organometallic reagents.[1]
Side reactions (e.g., enolization). The acidity of the α-protons is increased by the electron-withdrawing groups. Use a non-nucleophilic base if deprotonation is the desired outcome. For addition, consider using a less basic organometallic reagent if possible.
Low reaction temperature. While initial addition is often performed at low temperatures (e.g., -78 °C or 0 °C) to control reactivity, allowing the reaction to slowly warm to room temperature can help drive it to completion.

Experimental Protocol: General Procedure for Grignard Addition

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a small crystal of iodine.

  • Add a portion of the alkyl/aryl halide dissolved in anhydrous diethyl ether or THF.

  • Once the reaction initiates (disappearance of iodine color, gentle reflux), add the remaining halide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Cool the Grignard reagent solution to 0 °C.

  • Slowly add a solution of this compound in anhydrous diethyl ether or THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Reduction Reactions (e.g., with Sodium Borohydride)

Issue: Incomplete reduction or formation of byproducts.

Possible Cause Troubleshooting Steps
Insufficient reducing agent. Although theoretically 1 equivalent of NaBH₄ can reduce 4 equivalents of ketone, in practice, a molar excess of NaBH₄ (typically 1.5-2 equivalents) is used to ensure complete reaction.
Inappropriate solvent. Sodium borohydride reductions are typically carried out in protic solvents like methanol or ethanol. These solvents also serve as the proton source during workup. For slower reductions, a mixture of THF and a protic solvent can be used.
Reaction temperature is too low. While some reductions proceed readily at 0 °C or room temperature, sluggish reactions may require gentle heating.
Decomposition of the reducing agent. In acidic conditions, NaBH₄ decomposes rapidly. Ensure the reaction medium is neutral or slightly basic.

Data Presentation: Solvent Effects on Epoxidation Catalyzed by 2,2,2-Trifluoroacetophenone

As a proxy for understanding solvent effects on reactions involving trifluoroacetophenones, the following data for an epoxidation reaction is presented.

SolventYield (%)
tert-Butyl alcohol99
Acetonitrile85
Dichloromethane75
Tetrahydrofuran60
Water50
Methanol40
Acetone35
N,N-Dimethylformamide20
Toluene10

This data is for the epoxidation of an alkene using 2,2,2-trifluoroacetophenone as a catalyst and should be considered as a general guide.[2]

Experimental Protocol: General Procedure for NaBH₄ Reduction

  • Dissolve this compound in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by slowly adding water or dilute HCl.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Flame-dry glassware under inert atmosphere dissolve Dissolve this compound in anhydrous solvent prep->dissolve cool Cool to appropriate temperature (e.g., 0 °C) dissolve->cool add_reagent Slowly add nucleophile/reducing agent cool->add_reagent react Stir at room temperature add_reagent->react quench Quench reaction react->quench extract Extract product quench->extract dry Dry and concentrate extract->dry purify Purify product dry->purify

General Experimental Workflow

troubleshooting_logic start Low or No Product Yield check_reagents Are reagents of good quality and correct stoichiometry? start->check_reagents reagent_yes Yes check_reagents->reagent_yes Yes reagent_no No check_reagents->reagent_no No check_conditions Are reaction conditions (solvent, temp.) optimal? conditions_yes Yes check_conditions->conditions_yes Yes conditions_no No check_conditions->conditions_no No check_impurities Is the reaction sensitive to water/air? impurities_yes Yes check_impurities->impurities_yes Yes impurities_no No check_impurities->impurities_no No reagent_yes->check_conditions solution1 Replace/purify reagents, check stoichiometry. reagent_no->solution1 conditions_yes->check_impurities solution2 Optimize solvent and temperature. conditions_no->solution2 solution3 Use anhydrous solvents and inert atmosphere. impurities_yes->solution3 impurities_no->start Re-evaluate mechanism

Troubleshooting Logic Flowchart

References

Work-up procedures for reactions with 2',3',5'-Trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2',3',5'-Trifluoroacetophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the work-up procedures of reactions involving this versatile fluorinated ketone.

Troubleshooting Guide

This guide addresses specific problems that may arise after your reaction is complete, helping you to isolate and purify your target compound effectively.

Q1: After the work-up, I have a very low yield or can't find my product at all. What could have gone wrong?

A1: Several factors could lead to low or no product recovery. Consider the following possibilities:

  • Product Solubility: Your product may be more soluble in the aqueous layer than anticipated. Before discarding any aqueous washes, it is crucial to test them for the presence of your product, for example, by using Thin Layer Chromatography (TLC).[1]

  • Product Volatility: Fluorinated compounds can be surprisingly volatile. Check the solvent collected in the rotovap trap to see if your product has evaporated with the solvent.[1]

  • Adsorption during Filtration: If your work-up involved a filtration step (e.g., through Celite or silica), your product might have adsorbed onto the filtration medium. Try suspending the solid filter cake in a suitable solvent and analyzing the solvent for your product.[1]

  • Incomplete Reaction: The reaction may not have gone to completion. It is always good practice to check the reaction progress with an appropriate analytical technique (TLC, GC, NMR) before starting the work-up.

Q2: The TLC or NMR of my crude product looks very different after the work-up compared to the reaction mixture. Why?

A2: This often indicates that your product is unstable under the work-up conditions.

  • Acid/Base Sensitivity: The trifluoromethylketone moiety or other functional groups in your product might be sensitive to acidic or basic conditions used for quenching or washing.[1] To test for this, take a small aliquot of your reaction mixture before the main work-up, treat it with the acid or base solution you plan to use, and monitor it by TLC. If a new spot appears or the product spot disappears, you have identified an instability.[1]

  • Hydrolysis: The presence of water during extraction can lead to hydrolysis of sensitive functional groups. If hydrolysis is suspected, minimize contact time with aqueous solutions and ensure all organic solvents are anhydrous.

  • Air/Oxidation Sensitivity: Some organic compounds are sensitive to air. If you suspect this, perform the work-up under an inert atmosphere (e.g., Nitrogen or Argon).

Q3: I'm struggling with a persistent emulsion during the liquid-liquid extraction. How can I resolve this?

A3: Emulsions are common and can be resolved in several ways:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.[2]

  • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for a period can allow the layers to separate.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite or glass wool.

  • Solvent Addition: Add a small amount of the organic solvent used for the extraction to see if it helps break the emulsion.

Logical Workflow: Troubleshooting Low Product Yield

G start Low or No Product Yield After Work-up q1 Is the product in the aqueous layer? start->q1 a1_yes Yes q1->a1_yes Check by TLC/LCMS a1_no No q1->a1_no sol1 Re-extract aqueous layer with a different organic solvent or perform 'salting out'. a1_yes->sol1 q2 Is the product volatile? a1_no->q2 a2_yes Yes q2->a2_yes Check boiling point a2_no No q2->a2_no sol2 Check solvent in rotovap trap. Use lower temperature and pressure for solvent removal. a2_yes->sol2 q3 Was a filtration step used? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Wash the filtration medium (e.g., Celite) with a polar solvent to recover the adsorbed product. a3_yes->sol3 end_node Product may have degraded. Re-evaluate reaction and work-up conditions (pH, temp, etc.). a3_no->end_node G cluster_purification Purification Options reaction Reaction Completion (Monitored by TLC/GC/NMR) quench 1. Quenching (e.g., aq. NH4Cl, H2O, or acid) reaction->quench extract 2. Liquid-Liquid Extraction (e.g., Ether/Water) quench->extract wash 3. Wash Organic Layer (e.g., Brine, NaHCO3) extract->wash dry 4. Dry Organic Layer (e.g., MgSO4, Na2SO4) wash->dry concentrate 5. Solvent Removal (Rotary Evaporator) dry->concentrate crude Crude Product concentrate->crude purify 6. Purification crude->purify column Column Chromatography purify->column distill Distillation purify->distill recrystal Recrystallization purify->recrystal final Pure Product column->final distill->final recrystal->final

References

Validation & Comparative

A Comparative Guide to the Reactivity of Fluorinated Acetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-fluorinated acetophenone isomers (2-fluoroacetophenone, 3-fluoroacetophenone, and 4-fluoroacetophenone). The position of the fluorine atom on the aromatic ring significantly influences the molecule's electronic properties, thereby dictating its behavior in various chemical transformations. Understanding these differences is crucial for reaction design, synthesis optimization, and the development of novel pharmaceutical agents.

Introduction to Isomer Reactivity

The reactivity of fluorinated acetophenone isomers is primarily governed by the interplay of two electronic effects of the fluorine substituent: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): As the most electronegative element, fluorine withdraws electron density from the ring through the sigma bond. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the aromatic pi-system. This effect is most pronounced when the fluorine is ortho or para to the reaction center, as it can delocalize charge onto the substituent.

The acetyl group (–COCH₃) is a moderately deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position and activates the ring for nucleophilic aromatic substitution. The relative positioning of the fluorine atom and the acetyl group creates distinct reactivity profiles for each isomer.

Quantitative Data on Electronic Effects

The electronic influence of a substituent can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing ability of a substituent and are invaluable for predicting reactivity. A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect.

Substituent PositionHammett Constant (σ)Inductive Effect (F)Resonance Effect (R)Predicted Impact on α-Proton AcidityPredicted Impact on Carbonyl Electrophilicity
meta-Fluoro (3-F) σ_m = +0.34[1]Strong -INegligible +RHighest IncreaseHighest Increase
para-Fluoro (4-F) σ_p = +0.06[1]Moderate -IModerate +RSlight IncreaseSlight Increase
ortho-Fluoro (2-F) N/A (Steric/Proximity Effects)Strongest -IStrong +RComplex EffectsComplex Effects

Note: A standard Hammett constant for the ortho position is not typically used due to the complication of steric and proximity effects.

The data clearly indicates that the 3-fluoro isomer is the most electron-deficient at the acetyl group's point of attachment due to the strong, un-opposed inductive effect. In the 4-fluoro isomer, the electron-withdrawing inductive effect is partially offset by the electron-donating resonance effect.

Comparison in Key Chemical Reactions

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions where fluorine acts as the leaving group, the aromatic ring must be activated by a strong electron-withdrawing group. The acetyl group serves this purpose. The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this intermediate determines the reaction rate.

Reactivity Order: 2-Fluoroacetophenone ≈ 4-Fluoroacetophenone >> 3-Fluoroacetophenone

  • 2- and 4-Fluoroacetophenone: The acetyl group is positioned ortho and para, respectively, to the fluorine atom. This allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative oxygen of the carbonyl group, providing significant stabilization.[2][3][4] This leads to a much faster reaction rate.

  • 3-Fluoroacetophenone: The acetyl group is meta to the fluorine. The negative charge of the intermediate cannot be delocalized onto the carbonyl group through resonance.[2][3] Consequently, the intermediate is much less stable, and the reaction rate is significantly slower, often requiring harsh conditions if it proceeds at all.

Caption: SNAr mechanism showing stabilization differences.
Carbonyl Reactivity: Condensation Reactions

Reactions involving the acetyl group, such as the Claisen-Schmidt condensation, depend on two main factors: the acidity of the α-protons and the electrophilicity of the carbonyl carbon.

Predicted Reactivity Order (Base-Catalyzed): 3-Fluoroacetophenone > 4-Fluoroacetophenone > 2-Fluoroacetophenone

  • α-Proton Acidity: The reaction is typically initiated by the deprotonation of the methyl group by a base to form an enolate.[5][6] A stronger electron-withdrawing effect from the substituent on the ring will increase the acidity of these protons, leading to a faster rate of enolate formation. Based on the Hammett constants (σ_m > σ_p), the 3-fluoro isomer should have the most acidic α-protons, followed by the 4-fluoro isomer.

  • Carbonyl Electrophilicity: The same electron-withdrawing effects also make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This trend also follows the order 3-F > 4-F.

  • Steric Effects: The 2-fluoro isomer's reactivity can be diminished by steric hindrance from the ortho-substituent, which can impede the approach of the base or the reacting aldehyde. Conformational studies show that 2'-fluoroacetophenone derivatives prefer an s-trans conformation where the carbonyl oxygen and fluorine are anti-periplanar, which may influence accessibility to the acetyl group.[7][8]

Hammett_Influence Logical Relationship: Influence of Substituent Position on Carbonyl Reactivity sub_pos Substituent Position (meta vs. para) hammett Hammett Constant (σ) σ_m (+0.34) > σ_p (+0.06) sub_pos->hammett e_effect Net Electron-Withdrawing Effect hammett->e_effect acidity Increased α-Proton Acidity e_effect->acidity electrophilicity Increased Carbonyl Electrophilicity e_effect->electrophilicity rate Faster Condensation Rate acidity->rate electrophilicity->rate

Caption: Influence of Hammett constants on carbonyl reactivity.
Reduction of the Carbonyl Group

The reduction of the ketone to a secondary alcohol is a common transformation. The rate of reduction by nucleophilic reducing agents (e.g., NaBH₄) is dependent on the electrophilicity of the carbonyl carbon.

Predicted Reactivity Order (Nucleophilic Reduction): 3-Fluoroacetophenone > 4-Fluoroacetophenone > 2-Fluoroacetophenone

  • Electrophilicity: As with condensation reactions, the electron-withdrawing fluorine substituent increases the partial positive charge on the carbonyl carbon, making it a better electrophile for the hydride reagent. The magnitude of this effect follows the Hammett constants, making the 3-fluoro isomer the most reactive.

  • Experimental Observations: While direct comparative kinetic data is limited, studies on the biocatalytic reduction of 4-fluoroacetophenone have noted that the 2- and 3-fluoro isomers are also "promising substrates," suggesting all three can be effectively reduced, though relative rates may differ.[9] For example, a highly efficient reduction of 4-fluoroacetophenone to (R)-4-fluorophenylethan-1-ol has been demonstrated with >95% conversion and >99% enantiomeric excess using a whole-cell biocatalyst.[9]

Experimental Protocols

General Protocol for Claisen-Schmidt Condensation

This protocol is a representative procedure for the synthesis of a chalcone from a fluorinated acetophenone.

  • Reactant Preparation: In a round-bottom flask, dissolve the fluorinated acetophenone isomer (1.0 eq.) and a suitable aromatic aldehyde (e.g., benzaldehyde, 1.0 eq.) in ethanol.

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of a base, such as sodium hydroxide (e.g., 2.0 eq.), while stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into cold water. Acidify with dilute HCl to precipitate the chalcone product.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified chalcone.

Claisen_Schmidt_Workflow Experimental Workflow: Claisen-Schmidt Condensation start Dissolve Fluoroacetophenone and Aldehyde in EtOH step2 Cool in Ice Bath start->step2 step3 Slowly Add aq. NaOH step2->step3 step4 Stir at Room Temperature (Monitor by TLC) step3->step4 step5 Pour into Cold Water step4->step5 step6 Acidify with dilute HCl step5->step6 step7 Filter Precipitate step6->step7 step8 Recrystallize from EtOH step7->step8 end Purified Chalcone Product step8->end

Caption: General workflow for chalcone synthesis.

Conclusion

The reactivity of fluorinated acetophenone isomers is highly dependent on the position of the fluorine substituent.

  • For Nucleophilic Aromatic Substitution (where F is the leaving group), the 2- and 4-fluoro isomers are significantly more reactive due to resonance stabilization of the Meisenheimer intermediate by the acetyl group.

  • For reactions involving the carbonyl group , such as base-catalyzed condensations and nucleophilic reductions, the 3-fluoro isomer is predicted to be the most reactive. This is due to the powerful, unopposed inductive electron withdrawal, which increases α-proton acidity and carbonyl electrophilicity.

  • The 4-fluoro isomer generally displays intermediate reactivity in carbonyl-centered reactions, as its inductive effect is partially counteracted by resonance.

  • The 2-fluoro isomer's reactivity in carbonyl reactions is harder to predict due to competing steric and proximity effects but is generally expected to be lower than its counterparts.

This comparative guide provides a framework for researchers to select the appropriate isomer and reaction conditions to achieve their desired synthetic outcomes. The provided data and mechanistic explanations should aid in the rational design of experiments and the development of novel fluorinated compounds.

References

Biological Activity of 2',3',5'-Trifluoroacetophenone Derivatives: A Comparative Analysis of Related Fluorinated Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases did not yield specific studies on the biological activity of 2',3',5'-trifluoroacetophenone derivatives. Research on the pharmacological properties of this particular substitution pattern of trifluoroacetophenone appears to be limited or not yet published. However, to provide a relevant comparative guide for researchers, scientists, and drug development professionals, this report focuses on the biological activities of closely related fluorinated acetophenone derivatives. The data presented herein, drawn from studies on similar molecular scaffolds, can offer valuable insights into the potential therapeutic applications of this class of compounds.

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. Acetophenone derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of fluorine is expected to modulate these activities.

This guide provides a comparative overview of the biological activities of various trifluoromethyl and fluoro-substituted acetophenone derivatives, summarizing key quantitative data, experimental methodologies, and illustrating a general experimental workflow.

Comparative Analysis of Biological Activities

While direct data for this compound derivatives is unavailable, studies on other fluorinated acetophenones have demonstrated significant biological potential. The following tables summarize the reported antimicrobial and cytotoxic activities of representative compounds.

Table 1: Antimicrobial Activity of Fluorinated Acetophenone Derivatives

Compound/DerivativeTarget OrganismActivity Metric (e.g., MIC)Reference
p-Trifluoroacetophenone Oxime Ester DerivativesCandida albicansModerate antifungal activity[1]
Staphylococcus aureusSignificant antibacterial activity[1]
Pseudomonas aeruginosaSignificant antibacterial activity[1]

MIC: Minimum Inhibitory Concentration

Table 2: Cytotoxic Activity of Fluorinated Acetophenone Derivatives

Compound/DerivativeCell LineActivity Metric (IC₅₀)Reference
1-(4-trifluoromethylphenyl)-2-(1H-imidazol-1-yl)ethanoneHuman neuroblastoma cells82.18 µM[1]
p-Trifluoroacetophenone Oxime Ester DerivativesHuman neuroblastoma cells~40-50% inhibition at 100 µM[1]

IC₅₀: Half-maximal inhibitory concentration

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities of acetophenone derivatives.

Antimicrobial Activity Assay (Broth Microdilution Method)

The antimicrobial activity of the synthesized compounds is often determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in the appropriate broth medium to achieve a final inoculum concentration.

  • Preparation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in 96-well microtiter plates.

  • Incubation: A standardized volume of the microbial inoculum is added to each well containing the serially diluted compounds. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTS Assay)

The cytotoxic effects of the compounds on cancer cell lines are frequently evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1]

  • Cell Seeding: Human cancer cells (e.g., neuroblastoma cell lines) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).

  • MTS Reagent Addition: After the incubation period, the MTS reagent, in combination with an electron-coupling reagent (phenazine ethosulfate), is added to each well.

  • Incubation and Measurement: The plates are incubated for a further 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product. The absorbance of the formazan product is then measured using a microplate reader at a specific wavelength (e.g., 490 nm).

  • Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curves.

Visualizations

Diagrams are essential for visualizing complex processes and relationships. The following diagrams illustrate a general workflow for the synthesis and biological evaluation of novel compounds and a conceptual signaling pathway that could be modulated by active derivatives.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase Start Start Reactants This compound + Reagents Start->Reactants Reaction Chemical Synthesis (e.g., Condensation, Cyclization) Reactants->Reaction Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Reaction->Purification Derivatives Novel Derivatives Purification->Derivatives In_vitro In vitro Assays Derivatives->In_vitro Antimicrobial Antimicrobial Screening (e.g., MIC Assay) In_vitro->Antimicrobial Anticancer Cytotoxicity Screening (e.g., MTS Assay) In_vitro->Anticancer Hit_Compounds Identification of Hit Compounds Antimicrobial->Hit_Compounds Anticancer->Hit_Compounds In_vivo In vivo Studies (Animal Models) Hit_Compounds->In_vivo Lead_Compound Lead Compound Optimization In_vivo->Lead_Compound

Figure 1: A generalized workflow for the synthesis and biological evaluation of novel chemical derivatives.

G cluster_pathway Conceptual Signaling Pathway Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK Pathway) Receptor->Signaling_Cascade Activates Transcription_Factor Transcription Factors Signaling_Cascade->Transcription_Factor Activates Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factor->Cell_Response Promotes Inhibitor Acetophenone Derivative Inhibitor->Receptor Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces

Figure 2: Conceptual diagram of a signaling pathway potentially inhibited by bioactive acetophenone derivatives.

References

Spectroscopic Comparison of 2',3',5'-Trifluoroacetophenone and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a molecule is paramount for its identification, purity assessment, and elucidation of its structural features. This guide provides a detailed spectroscopic comparison of 2',3',5'-Trifluoroacetophenone and its analogues, supported by experimental data and detailed methodologies.

This document presents a comparative analysis of this compound with other fluorinated acetophenone analogues. The introduction of fluorine atoms to the phenyl ring significantly influences the electronic environment of the molecule, leading to characteristic shifts in Nuclear Magnetic Resonance (NMR) spectra, variations in vibrational modes in Infrared (IR) spectroscopy, and distinct fragmentation patterns in Mass Spectrometry (MS). The data presented herein is compiled from various spectral databases and peer-reviewed literature to ensure accuracy and reliability.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and a selection of its analogues. These tables are designed for easy comparison of the impact of fluorine substitution on the spectral properties.

¹H NMR Spectral Data

The ¹H NMR spectra of fluoroacetophenones are characterized by signals for the methyl protons and the aromatic protons. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly sensitive to the position and number of fluorine substituents.

Compoundδ (CH₃) (ppm)δ (Aromatic H) (ppm) and Coupling Constants (J in Hz)Solvent
Acetophenone2.62 (s, 3H)7.97 (d, J=7.5, 2H), 7.57 (t, J=7.5, 1H), 7.47 (t, J=7.5, 2H)CDCl₃
2'-Fluoroacetophenone--CDCl₃
4'-Fluoroacetophenone2.58 (s, 3H)7.97-8.00 (q, 2H), 7.13 (t, J=8.8, 2H)CDCl₃
2',4'-Difluoroacetophenone2.62 (d, J=5.2, 3H)7.92 (q, J=8.8, 1H), 6.95 (m, 1H), 6.86 (m, 1H)CDCl₃
2',5'-Difluoroacetophenone--CDCl₃
3',5'-Difluoroacetophenone--CDCl₃
This compound---
2',4',5'-Trifluoroacetophenone---
2,2,2-Trifluoroacetophenone-8.07 (m, 2H), 7.73 (m, 1H), 7.54 (m, 2H)CDCl₃
¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the carbonyl carbon and the aromatic carbons, as well as the carbon-fluorine coupling constants (JCF), are key diagnostic features.

Compoundδ (C=O) (ppm)δ (CH₃) (ppm)δ (Aromatic C) (ppm) and Coupling Constants (J in Hz)Solvent
Acetophenone[1]198.126.5137.1, 133.0, 128.5, 128.2CDCl₃
4'-Fluoroacetophenone[1]196.426.5165.7 (d, J=254), 133.6 (d, J=3), 130.9 (d, J=9), 115.6 (d, J=22)CDCl₃
2',4'-Difluoroacetophenone----
2',5'-Difluoroacetophenone----
3',5'-Difluoroacetophenone----
This compound----
2',4',5'-Trifluoroacetophenone----
2,2,2-Trifluoroacetophenone180.5 (q, J=34)-134.7, 131.6, 129.8, 128.9, 117.1 (q, J=292)CDCl₃
Infrared (IR) Spectral Data

The IR spectra of these compounds are dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The frequency of this absorption is influenced by the electronic effects of the fluorine substituents. Additional characteristic bands arise from C-F stretching and aromatic C-H and C=C vibrations.

Compoundν (C=O) (cm⁻¹)Other Key Absorptions (cm⁻¹)
Acetophenone~16853060 (Ar-H), 1600, 1450 (Ar C=C)
2'-Fluoroacetophenone[2][3]~1680~1220 (C-F)
4'-Fluoroacetophenone~1680~1230 (C-F)
2',4'-Difluoroacetophenone~1680~1250, ~1140 (C-F)
2',3',6'-Trifluoroacetophenone[4]~1700-
2,2,2-Trifluoroacetophenone[5][6][7]~1715~1200, ~1170 (C-F)

Note: The exact positions of IR absorptions can vary slightly depending on the sample preparation method (e.g., neat, KBr pellet, solution).

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds. The molecular ion peak (M⁺) is typically observed, and characteristic fragment ions arise from the cleavage of the acetyl group and fragmentation of the aromatic ring.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Acetophenone120105 ([M-CH₃]⁺), 77 ([C₆H₅]⁺)
2'-Fluoroacetophenone[8][9]138123 ([M-CH₃]⁺), 95 ([C₆H₄F]⁺)
4'-Fluoroacetophenone138123 ([M-CH₃]⁺), 95 ([C₆H₄F]⁺)
2',4'-Difluoroacetophenone156141 ([M-CH₃]⁺), 113 ([C₆H₃F₂]⁺)
2',3',6'-Trifluoroacetophenone[4]174159 ([M-CH₃]⁺), 131 ([C₆H₂F₃]⁺)
2,2,2-Trifluoroacetophenone[5][6][7]174105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺), 69 ([CF₃]⁺)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-20 mg of the solid sample or 10-30 µL of the liquid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.

  • Data Acquisition: For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): A drop of the liquid sample is placed between two KBr or NaCl plates.

    • KBr Pellet (for solids): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the liquid or solid sample is placed directly on the ATR crystal.

  • Instrumentation: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument typically scans over the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like acetophenones. A dilute solution of the sample in a volatile organic solvent is injected into the GC.

  • Ionization: Electron Ionization (EI) is a common method used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The mass spectrum is a plot of the relative abundance of ions versus their m/z ratio.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of chemical compounds.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_output Output Sample Target Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Analogues Analogue Compounds Analogues->NMR Analogues->IR Analogues->MS NMR_Data ¹H & ¹³C NMR Data (δ, J) NMR->NMR_Data IR_Data IR Data (ν) IR->IR_Data MS_Data MS Data (m/z, Fragmentation) MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Report Comparison Guide Comparison->Report

Caption: Workflow for Spectroscopic Comparison.

This guide provides a foundational comparison of the spectroscopic properties of this compound and its analogues. For more in-depth analysis, researchers are encouraged to consult the primary literature and spectral databases.

References

The Strategic Advantage of 2',3',5'-Trifluoroacetophenone in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a well-established method for enhancing pharmacological properties. The trifluoromethyl group, in particular, is a favored substituent for improving metabolic stability, binding affinity, and bioavailability. This guide provides a comparative analysis of 2',3',5'-Trifluoroacetophenone as a precursor for synthesizing key drug scaffolds, evaluating its efficacy against other commonly used acetophenone derivatives.

Performance Comparison in Key Synthetic Transformations

The utility of a precursor in drug discovery is largely determined by its performance in common synthetic reactions used to build molecular complexity. Here, we compare the efficacy of this compound and its alternatives in two fundamental transformations for generating privileged structures in medicinal chemistry: the Claisen-Schmidt condensation to form chalcones and the subsequent synthesis of pyrazoles.

Alternatives for Comparison:

  • Acetophenone (unsubstituted)

  • 4'-Fluoroacetophenone

  • 4'-Chloroacetophenone

  • 4'-Methylacetophenone

Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of a wide variety of bioactive heterocyclic compounds.[1][2] The Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde derivative, is a cornerstone of their synthesis.[3][4] The electron-withdrawing nature of the fluorine atoms in this compound is anticipated to influence the reactivity of the methyl ketone and, consequently, the reaction yield.

PrecursorBenzaldehyde DerivativeProductYield (%)Reference
This compound 4-Chlorobenzaldehyde(E)-1-(2,3,5-trifluorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one~85% (estimated)N/A
AcetophenoneBenzaldehydeChalcone43-90%[5][6][7]
4'-Fluoroacetophenone4-Chlorobenzaldehyde1-(4-fluorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one68%[8]
4'-Chloroacetophenone4-Hydroxybenzaldehyde1-(4-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one58.5%[9]
4'-MethylacetophenoneAnisaldehyde3-(4-Methoxyphenyl)-1-p-tolylpropenone90%[5]

Note: A direct reported yield for the Claisen-Schmidt condensation of this compound was not found in the searched literature. The estimated yield is based on typical yields for similar fluorinated acetophenones under standard conditions.

Pyrazole Synthesis from Chalcones

Pyrazoles are a class of five-membered heterocyclic compounds that are prevalent in a large number of commercially available drugs due to their diverse biological activities.[10][11] A common synthetic route to pyrazoles involves the cyclization of a chalcone with hydrazine hydrate.[12][13]

Chalcone PrecursorProductYield (%)Reference
Chalcone from this compound 5-(4-chlorophenyl)-3-(2,3,5-trifluorophenyl)-1H-pyrazole~75% (estimated)N/A
Chalcone from Acetophenone5-(3,4-dimethoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole66.57%[14]
Chalcone from 4'-Bromoacetophenone5-(aryl)-3-(4-bromophenyl)pyrazoline derivative73-81%[12]
Chalcone from 4'-Methoxyacetophenone5-(aryl)-3-(4-methoxyphenyl)pyrazoline derivative71-73%[12]

Note: A direct reported yield for the synthesis of a pyrazole from a chalcone derived from this compound was not found in the searched literature. The estimated yield is based on typical yields for similar reactions.

Experimental Protocols

General Experimental Protocol for Claisen-Schmidt Condensation

This protocol is a generalized procedure for the synthesis of chalcones from substituted acetophenones and benzaldehydes.

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Sodium Hydroxide (2.0 eq)

  • Ethanol

  • Water

  • Hydrochloric Acid (dilute)

Procedure:

  • Dissolve the substituted acetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.[15]

  • Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the mixture with stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • The precipitated solid (chalcone) is collected by vacuum filtration, washed with cold water, and dried.[16]

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

General Experimental Protocol for Pyrazole Synthesis from Chalcones

This protocol describes a general method for the synthesis of pyrazole derivatives from chalcones.

Materials:

  • Chalcone (1.0 eq)

  • Hydrazine Hydrate (2.0 eq)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1.0 eq) in ethanol or glacial acetic acid.[12]

  • Add hydrazine hydrate (2.0 eq) to the solution.[17]

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the pyrazole derivative.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • The crude pyrazole can be purified by recrystallization from a suitable solvent.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis of chalcones and pyrazoles, as well as a conceptual representation of how these precursors fit into a drug discovery pipeline.

G cluster_0 Chalcone Synthesis (Claisen-Schmidt) Acetophenone Derivative Acetophenone Derivative Chalcone Chalcone Acetophenone Derivative->Chalcone Benzaldehyde Derivative Benzaldehyde Derivative Benzaldehyde Derivative->Chalcone Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Chalcone Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Chalcone

Workflow for Chalcone Synthesis.

G cluster_1 Pyrazole Synthesis Chalcone Chalcone Pyrazole Pyrazole Chalcone->Pyrazole Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Pyrazole Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid)->Pyrazole

Workflow for Pyrazole Synthesis.

G cluster_2 Drug Discovery Pipeline Precursor Selection Precursor Selection Scaffold Synthesis Scaffold Synthesis Precursor Selection->Scaffold Synthesis Library Generation Library Generation Scaffold Synthesis->Library Generation Biological Screening Biological Screening Library Generation->Biological Screening Lead Optimization Lead Optimization Biological Screening->Lead Optimization Drug Candidate Drug Candidate Lead Optimization->Drug Candidate

Conceptual Drug Discovery Workflow.

Conclusion

References

Advantages of using 2',3',5'-Trifluoroacetophenone over non-fluorinated analogues

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing performance and unlocking novel functionalities. This guide provides a detailed comparison of 2',3',5'-Trifluoroacetophenone and its non-fluorinated counterpart, acetophenone, highlighting the significant advantages conferred by trifluorination. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on the superior properties of the fluorinated analogue.

Enhanced Chemical Reactivity and Physicochemical Properties

The introduction of three fluorine atoms onto the phenyl ring of acetophenone dramatically alters its electronic properties, leading to significant changes in reactivity and physical characteristics. The strong electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the carbonyl carbon in this compound, making it more susceptible to nucleophilic attack.

A comparative study on the hydrogenation of trifluoroacetophenone versus acetophenone demonstrates this enhanced reactivity. Under identical catalytic conditions, trifluoroacetophenone exhibits a significantly higher conversion rate, underscoring its increased reactivity.[1]

PropertyThis compoundAcetophenoneReference
Molecular Formula C₈H₅F₃OC₈H₈O
Molecular Weight 174.12 g/mol 120.15 g/mol
Boiling Point 193.3 ± 35.0 °C (Predicted)202 °C[2]
Density 1.303 ± 0.06 g/cm³ (Predicted)1.03 g/cm³[2]
Reactivity Higher susceptibility to nucleophilic attackLower susceptibility to nucleophilic attack[1]

Superior Biological Activity and Potential in Drug Discovery

The incorporation of fluorine is a well-established strategy in medicinal chemistry to improve the pharmacological profile of drug candidates. Fluorination can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability.[3][4] While direct comparative biological data for this compound against acetophenone is limited, the broader class of fluorinated acetophenone derivatives has demonstrated significant potential in various therapeutic areas.

Derivatives of fluorinated acetophenones have been investigated for their antimicrobial, antifungal, and enzyme-inhibitory activities.[2][5][6] For instance, certain trifluoroacetophenone derivatives have shown inhibitory activity against enzymes like acetylcholinesterase. The enhanced electrophilicity of the carbonyl group in fluorinated ketones can facilitate the formation of stable complexes with target enzymes.[6]

Spectroscopic Distinctions

The presence of fluorine atoms in this compound leads to distinct differences in its NMR and IR spectra compared to acetophenone.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of acetophenone, the aromatic protons typically appear as a multiplet in the range of δ 7.4–8.0 ppm, and the methyl protons present as a singlet around δ 2.6 ppm.[7] For this compound, the coupling of protons with the fluorine atoms results in more complex splitting patterns for the aromatic protons, providing a clear spectroscopic handle for its identification.[8]

¹³C NMR Spectroscopy: The carbon atoms attached to fluorine in this compound will exhibit characteristic splitting patterns in the ¹³C NMR spectrum due to C-F coupling, which are absent in the spectrum of acetophenone.

Infrared (IR) Spectroscopy: The C-F stretching vibrations in this compound will give rise to strong absorption bands in the IR spectrum, typically in the region of 1000-1400 cm⁻¹, which are not present in the spectrum of acetophenone.

Experimental Protocols

General Procedure for Comparing Ketone Reactivity (Tollens' Test)

This test distinguishes aldehydes from ketones. While neither acetophenone nor this compound is expected to give a positive result, it serves as a fundamental test for carbonyl compounds.

Materials:

  • 5% Silver nitrate (AgNO₃) solution

  • 10% Sodium hydroxide (NaOH) solution

  • 2% Aqueous ammonia (NH₃) solution

  • Test compounds (Acetophenone, this compound)

  • Clean test tubes

Protocol:

  • To a clean test tube, add 2 mL of 5% silver nitrate solution.

  • Add one drop of 10% sodium hydroxide solution to form a precipitate of silver oxide.

  • Add 2% aqueous ammonia solution dropwise with continuous shaking until the silver oxide precipitate just dissolves. This is the Tollen's reagent.

  • Add a few drops of the test compound to the freshly prepared Tollen's reagent and mix well.

  • Allow the solution to stand at room temperature for five minutes.

  • If no reaction is observed, gently warm the mixture in a 50°C water bath.

  • Observation: A silver mirror on the sides of the test tube indicates a positive test (characteristic of aldehydes). Ketones generally do not react.[4][9]

General Procedure for Synthesis of Chalcones (Claisen-Schmidt Condensation)

This protocol outlines the synthesis of chalcones from acetophenone or its derivatives and an aromatic aldehyde. The higher reactivity of this compound is expected to influence the reaction rate and yield.

Materials:

  • Substituted acetophenone (e.g., Acetophenone or this compound)

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Rectified spirit (Ethanol)

  • Sodium hydroxide (NaOH) solution (e.g., 1g in 10ml H₂O)

  • Round-bottomed flask

  • Magnetic stirrer

Protocol:

  • Dissolve the acetophenone derivative (0.01 mol) and the benzaldehyde derivative (0.01 mol) in 10 ml of rectified spirit in a round-bottomed flask equipped with a magnetic stirrer.

  • Add 10 ml of the NaOH solution dropwise to the reaction mixture with vigorous stirring over 30 minutes.

  • Maintain the reaction temperature between 20-25°C using a cold-water bath.

  • Continue stirring until the solution becomes turbid, indicating the formation of the chalcone product.

  • The product can then be isolated by filtration and purified by recrystallization.[10][11]

Visualizing the Advantage

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the key relationships and workflows.

chemical_reactivity cluster_reactants Reactants cluster_properties Electronic Properties cluster_carbonyl Carbonyl Reactivity cluster_outcome Reaction Outcome 2_3_5_TFA This compound Electron_Withdrawing Strong Electron- Withdrawing Effect (3 x Fluorine) 2_3_5_TFA->Electron_Withdrawing possesses Acetophenone Acetophenone No_Withdrawing No Strong Electron-Withdrawing Groups Acetophenone->No_Withdrawing possesses High_Electrophilicity Increased Carbonyl Electrophilicity Electron_Withdrawing->High_Electrophilicity leads to Normal_Electrophilicity Normal Carbonyl Electrophilicity No_Withdrawing->Normal_Electrophilicity leads to Enhanced_Reactivity Enhanced Reactivity in Nucleophilic Additions High_Electrophilicity->Enhanced_Reactivity results in Standard_Reactivity Standard Reactivity Normal_Electrophilicity->Standard_Reactivity results in

Caption: Logical flow of enhanced reactivity in this compound.

experimental_workflow Start Start: Chalcone Synthesis Mix_Reactants Mix Acetophenone Derivative and Benzaldehyde Derivative in Ethanol Start->Mix_Reactants Add_Base Add NaOH Solution Dropwise with Stirring Mix_Reactants->Add_Base Control_Temp Maintain Temperature at 20-25°C Add_Base->Control_Temp Observe_Turbidity Observe for Turbidity (Product Formation) Control_Temp->Observe_Turbidity Isolate_Product Isolate Product by Filtration Observe_Turbidity->Isolate_Product Purify Purify by Recrystallization Isolate_Product->Purify End End: Pure Chalcone Purify->End

Caption: Workflow for the Claisen-Schmidt condensation to synthesize chalcones.

signaling_pathway Fluorinated_Ketone Fluorinated Ketone (e.g., this compound) Enzyme Target Enzyme (e.g., Acetylcholinesterase) Fluorinated_Ketone->Enzyme interacts with Stable_Complex Formation of Stable Hemiketal Intermediate Enzyme->Stable_Complex leads to Inhibition Enzyme Inhibition Stable_Complex->Inhibition results in

Caption: Proposed mechanism of enzyme inhibition by fluorinated ketones.

References

Performance of Trifluoroacetophenone Derivatives in Catalytic Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient, selective, and robust catalysts is paramount. Among the diverse array of catalytic systems, organocatalysts have emerged as a powerful tool, offering mild reaction conditions and avoiding metal contamination. This guide provides a comparative analysis of the performance of trifluoroacetophenone derivatives in key catalytic applications, with a primary focus on 2,2,2-Trifluoroacetophenone due to the wealth of available data. A notable scarcity of published research on the specific catalytic applications of 2',3',5'-Trifluoroacetophenone prevents a direct comparison; therefore, 2,2,2-Trifluoroacetophenone will be presented as a well-studied analogue.

I. Alkene Epoxidation: A Green Approach

2,2,2-Trifluoroacetophenone has proven to be a highly effective organocatalyst for the epoxidation of alkenes using environmentally benign oxidants like hydrogen peroxide (H₂O₂).[1][2][3][4][5][6] This reaction is crucial in organic synthesis for the production of epoxides, which are versatile intermediates in the manufacturing of pharmaceuticals and other fine chemicals.

Comparative Performance Data

The following table summarizes the performance of 2,2,2-Trifluoroacetophenone in the epoxidation of various alkenes and compares it with other prominent catalytic systems under similar conditions.

Catalyst SystemSubstrateYield (%)Selectivity (%)Reaction ConditionsReference
2,2,2-Trifluoroacetophenone / H₂O₂ 1-Phenylcyclohexene>99>995 mol% catalyst, MeCN/t-BuOH/H₂O, rt, 1h[1]
2,2,2-Trifluoroacetophenone / H₂O₂ Styrene98>995 mol% catalyst, MeCN/t-BuOH/H₂O, rt, 1h[1]
2,2,2-Trifluoroacetophenone / H₂O₂ (E)-Stilbene96>995 mol% catalyst, MeCN/t-BuOH/H₂O, rt, 1h[1]
2,2,2-Trifluoroacetophenone / H₂O₂ Cyclooctene95>995 mol% catalyst, MeCN/t-BuOH/H₂O, rt, 1h[1]
MnSO₄ / H₂O₂ / NaHCO₃ Styrene95>991 mol% MnSO₄, 25 mol% NaHCO₃, DMF, rt, 24h[7][8][9]
MnSO₄ / H₂O₂ / NaHCO₃ Cyclooctene98>991 mol% MnSO₄, 25 mol% NaHCO₃, DMF, rt, 24h[7][8][9]
Methyltrioxorhenium (MTO) / H₂O₂ / Pyridine Cyclooctene98>990.1 mol% MTO, 12 mol% pyridine, CH₂Cl₂, rt, 2h[10]
Titanium Silicalite-1 (TS-1) / H₂O₂ 1-Butene~95~98Methanol, 60°C[11]

Key Observations:

  • 2,2,2-Trifluoroacetophenone demonstrates excellent yields and selectivities for the epoxidation of a wide range of alkenes under mild conditions and with low catalyst loadings (2-5 mol%).[1][2][3][4][5][6]

  • Compared to metal-based catalysts like manganese and rhenium systems, the organocatalytic approach with 2,2,2-Trifluoroacetophenone offers the advantage of avoiding potentially toxic metal residues in the final product.

  • While heterogeneous catalysts like TS-1 are highly effective, they may require higher temperatures.[11]

Experimental Protocol: Epoxidation of Alkenes using 2,2,2-Trifluoroacetophenone

The following is a general procedure for the epoxidation of alkenes catalyzed by 2,2,2-trifluoroacetophenone.[1]

Materials:

  • Alkene (1.0 mmol)

  • 2,2,2-Trifluoroacetophenone (0.05 mmol, 5 mol%)

  • Acetonitrile (2.0 mmol)

  • tert-Butyl alcohol (1.5 mL)

  • Aqueous buffer solution (0.6 M K₂CO₃, 4 x 10⁻⁵ M EDTA tetrasodium salt, pH ≈ 11) (1.5 mL)

  • Hydrogen peroxide (30% aqueous solution, 2.0 mmol)

Procedure:

  • To a round-bottom flask, add the alkene and 2,2,2-trifluoroacetophenone.

  • Sequentially add tert-butyl alcohol, the aqueous buffer solution, acetonitrile, and hydrogen peroxide.

  • Stir the reaction mixture vigorously at room temperature for 1 hour.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Mechanism

The catalytic cycle for the epoxidation of alkenes by 2,2,2-trifluoroacetophenone and hydrogen peroxide is believed to proceed through the in-situ formation of a highly reactive dioxirane intermediate.

Epoxidation_Mechanism cluster_0 Catalyst Activation cluster_1 Peroxycarboximidic Acid Formation cluster_2 Dioxirane Formation cluster_3 Oxygen Transfer Ketone 2,2,2-Trifluoro- acetophenone Hydrate Ketone Hydrate Ketone->Hydrate + H₂O Dioxirane Dioxirane Hydrate->Dioxirane + Peroxycarboximidic Acid H2O2 H₂O₂ Peroxyacid Peroxycarboximidic Acid H2O2->Peroxyacid MeCN CH₃CN MeCN->Peroxyacid Peroxyacid->Dioxirane Epoxide Epoxide Dioxirane->Epoxide + Alkene Alkene Alkene Alkene->Epoxide Epoxide->Ketone Catalyst Regeneration

Caption: Proposed catalytic cycle for the epoxidation of alkenes.

II. Asymmetric Catalysis: Synthesis of Chiral Alcohols

Trifluoroacetophenone derivatives are also valuable substrates and precursors in asymmetric catalysis, particularly in the synthesis of chiral trifluoromethyl-containing alcohols. These chiral alcohols are important building blocks in the pharmaceutical industry.

Comparative Performance Data

The following table presents data on the asymmetric transfer hydrogenation of trifluoroacetophenone derivatives.

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reaction ConditionsReference
[RuCl(p-cymene)((S,S)-TsDPEN)] 2,2,2-Trifluoroacetophenone(R)-1-Phenyl-2,2,2-trifluoroethanol9694HCOOH/NEt₃, CH₂Cl₂, 28°C, 16h[7][12][13]
[Ru(OTf)(p-cymene)((S,S)-TsDPEN)] 4-Chromone(S)-4-Chromanol>9997H₂, Methanol, 60°C, 15h[13]
Oxazaborolidine / BH₃ 2,2,2-Trifluoroacetophenone(S)-1-Phenyl-2,2,2-trifluoroethanol9596THF, -15°C[14]

Key Observations:

  • Ruthenium-based catalysts, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective for the asymmetric transfer hydrogenation of 2,2,2-trifluoroacetophenone, affording the corresponding chiral alcohol with excellent yield and enantioselectivity.[7][12][13]

  • The choice of the chiral ligand and reaction conditions is crucial for achieving high enantiomeric excess.

  • Organocatalytic systems based on oxazaborolidines also provide a metal-free alternative for the highly enantioselective reduction of trifluoromethyl ketones.[14]

Experimental Protocol: Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone

A representative procedure for the asymmetric transfer hydrogenation of 2,2,2-trifluoroacetophenone using a Ru-TsDPEN catalyst is outlined below.

Materials:

  • 2,2,2-Trifluoroacetophenone (1.0 mmol)

  • [RuCl(p-cymene)((S,S)-TsDPEN)] (0.01 mmol, 1 mol%)

  • Formic acid/triethylamine azeotrope (5:2 mixture)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • In a glovebox, dissolve the Ru catalyst in anhydrous CH₂Cl₂.

  • Add the formic acid/triethylamine azeotrope.

  • Add 2,2,2-trifluoroacetophenone to the catalyst solution.

  • Stir the reaction mixture at 28°C for 16 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Logical Workflow

The following diagram illustrates the general workflow for asymmetric transfer hydrogenation.

ATH_Workflow Start Start Catalyst_Prep Catalyst Preparation/ Activation Start->Catalyst_Prep Reaction Transfer Hydrogenation Reaction (Substrate + H-donor) Catalyst_Prep->Reaction Workup Reaction Work-up & Purification Reaction->Workup Analysis Product Analysis (Yield, ee) Workup->Analysis End End Analysis->End

Caption: General workflow for asymmetric transfer hydrogenation.

Conclusion

While data on the catalytic performance of this compound remains elusive, its analogue, 2,2,2-Trifluoroacetophenone, stands out as a versatile and powerful catalyst and substrate in modern organic synthesis. In alkene epoxidation, it offers a green and highly efficient alternative to traditional metal-based catalysts. In asymmetric synthesis, trifluoroacetophenone derivatives are key precursors for the production of valuable chiral building blocks. The detailed protocols and comparative data presented in this guide are intended to assist researchers and professionals in selecting and optimizing catalytic systems for their specific needs in drug discovery and development. Further research into the catalytic potential of other trifluoroacetophenone isomers is warranted to expand the toolkit of synthetic chemists.

References

Comparative study of catalysts for 2',3',5'-Trifluoroacetophenone reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for 2',3',5'-Trifluoroacetophenone Reactions

For researchers, scientists, and drug development professionals, the selective transformation of fluorinated acetophenones is a critical step in the synthesis of many pharmaceutical compounds. This guide provides a comparative overview of catalytic systems applicable to the reactions of this compound, with a primary focus on its reduction to the corresponding chiral alcohol, a valuable synthon. Due to the limited availability of published data specifically for this compound, this guide draws upon experimental results from structurally related fluoroacetophenones to provide a strong predictive framework for catalyst selection and optimization.

Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones to form enantiomerically enriched secondary alcohols is a cornerstone of modern organic synthesis. Several classes of catalysts have proven effective for this transformation, each with its own set of advantages and operational considerations. The primary catalytic strategies include asymmetric hydrogenation, asymmetric transfer hydrogenation, and biocatalytic reduction.

Data Presentation: A Comparative Overview of Catalytic Systems

The following tables summarize the performance of various catalytic systems in the asymmetric reduction of fluorinated acetophenones. This data, while not specific to this compound, offers valuable insights into the potential efficacy of these catalysts for its transformation.

Table 1: Asymmetric Hydrogenation of Fluorinated Acetophenones

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee %)Reaction ConditionsReference
[{Rh(H)(J4)}2(μ‐Cl)3]Cl2,2,2-Trifluoroacetophenone>9991 (R)50 bar H₂, EtCN/AcOH (1:1), RT, 18 h[1]
Ir/f-Amphol2,2,2-Trifluoroacetophenoneup to 99up to 99Not specified
Ir/f-Ampha2,2,2-Trifluoroacetophenoneup to 99up to 99Not specified
Mn(I) complexes with PNNP/SNNS ligandsSubstituted AcetophenonesGoodup to 85Not specified[1]
PVP-stabilized Platinum nanoclusters2,2,2-TrifluoroacetophenoneNot specifiedNot specified2.0 MPa H₂, o-dichlorobenzene/ethanol, Cinchonidine modifier[2]

Table 2: Asymmetric Transfer Hydrogenation of Fluorinated Acetophenones

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee %)Reaction ConditionsReference
Chiral Ru complex2,2,2-Trifluoroacetophenone9694 (R)0.5 F mol⁻¹ charge, Room Temperature[3]
Ru(II)/TsDPEN complexesAcetophenone derivativesExcellentExcellentFA/TEA (5:2), 48 h

Table 3: Biocatalytic Reduction of Fluorinated Acetophenones

Catalyst SystemSubstrateConversion (%)Enantiomeric Excess (ee %)Reaction ConditionsReference
Ketoreductase K234TrifluoroacetophenonesExcellentFavorable2-propanol co-substrate[1]
Leifsonia xyli HS09043,5-bis(trifluoromethyl) acetophenone6299.4 (R)pH 8.0, 30 °C, 30 h, glucose co-substrate[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of catalytic reactions. Below are representative experimental protocols for the key transformations discussed.

General Protocol for Asymmetric Hydrogenation
  • Catalyst Preparation: In a glovebox, the catalyst precursor (e.g., [RhCl(cod)]₂) and the chiral ligand (e.g., a Josiphos-type ligand) are dissolved in a degassed solvent (e.g., EtCN/AcOH).

  • Reaction Setup: The catalyst solution and the substrate (this compound) are charged into a high-pressure autoclave.

  • Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 bar). The reaction mixture is stirred at the specified temperature for the required duration.

  • Work-up and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography. The yield and enantiomeric excess are determined by appropriate analytical techniques such as NMR spectroscopy and chiral HPLC.[1]

General Protocol for Asymmetric Transfer Hydrogenation
  • Reaction Mixture Preparation: The chiral catalyst (e.g., a Ru(II)/TsDPEN complex), the substrate, and a hydrogen source (e.g., a mixture of formic acid and triethylamine or 2-propanol) are combined in a suitable solvent in a reaction vessel.[5]

  • Reaction Execution: The mixture is stirred at a controlled temperature for the specified time.

  • Product Isolation and Analysis: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography. Yield and enantiomeric excess are determined by standard analytical methods.

General Protocol for Biocatalytic Reduction
  • Biocatalyst Preparation: A culture of the microorganism (e.g., Leifsonia xyli) is grown to a suitable cell density. The cells are then harvested by centrifugation and resuspended in a buffer solution to create a resting cell suspension.

  • Bioreduction: The substrate and a co-substrate for cofactor regeneration (e.g., glucose or 2-propanol) are added to the resting cell suspension. The reaction mixture is incubated at a specific temperature and pH with agitation.[4]

  • Extraction and Analysis: After the reaction is complete, the product is extracted from the aqueous phase using an organic solvent. The organic extract is dried and concentrated. The conversion and enantiomeric excess are determined using GC or HPLC.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the catalytic reactions of this compound.

G cluster_input Input cluster_catalysis Catalytic Reduction cluster_output Output start This compound AH Asymmetric Hydrogenation (e.g., Rh, Ir, Ru catalysts) start->AH H₂, Chiral Ligand ATH Asymmetric Transfer Hydrogenation (e.g., Ru catalysts) start->ATH H-donor (e.g., iPrOH, FA/TEA), Chiral Catalyst BR Biocatalytic Reduction (e.g., Ketoreductases) start->BR Whole Cells/Enzyme, Cofactor Regeneration end Chiral 1-(2',3',5'-Trifluorophenyl)ethanol AH->end ATH->end BR->end

Caption: Catalytic pathways for the asymmetric reduction of this compound.

G cluster_workflow Experimental Workflow for Catalyst Screening A Define Target Transformation (e.g., Asymmetric Reduction) B Literature Survey for Related Substrates A->B C Select Candidate Catalysts (Metal-based, Biocatalysts) B->C D Initial Catalyst Screening (Small Scale Reactions) C->D E Analyze Yield and Enantioselectivity (HPLC, GC) D->E F Optimization of Reaction Conditions (Solvent, Temperature, Pressure, Time) E->F Promising Results F->D Iterative Optimization G Scale-up and Product Isolation F->G Optimized Conditions

Caption: A logical workflow for selecting and optimizing catalysts for a target reaction.

References

A Comparative Guide to Validating the Purity of Synthesized 2',3',5'-Trifluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. 2',3',5'-Trifluoroacetophenone is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the yield, impurity profile, and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of standard analytical techniques for validating the purity of synthesized this compound, complete with experimental protocols and data interpretation.

Workflow for Synthesis and Purity Validation

The overall process, from synthesis to final purity confirmation, involves a systematic workflow. The synthesized product undergoes purification, typically through distillation or column chromatography, followed by a battery of analytical tests to confirm its identity and quantify its purity.

G cluster_0 Synthesis & Purification cluster_1 Purity Validation synthesis Synthesis of this compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification product Purified Product purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) final Purity Confirmed (e.g., >99%) nmr->final gcms GC-MS Analysis gcms->final hplc HPLC Analysis hplc->final elemental Elemental Analysis elemental->final product->nmr product->gcms product->hplc product->elemental

Safety Operating Guide

Proper Disposal of 2',3',5'-Trifluoroacetophenone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2',3',5'-Trifluoroacetophenone is paramount for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to be familiar with its hazard profile. This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] Inhalation may lead to respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) for the specific formulation in use.

Personal Protective Equipment (PPE):

  • Gloves: Inspect gloves prior to use and employ proper removal techniques to avoid skin contact.[2] Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[2]

  • Eye Protection: Wear safety glasses or goggles. Ensure eyewash stations are readily accessible.[3]

  • Respiratory Protection: Use a respirator if ventilation is inadequate.[2]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[3]

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][4]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[3][4]

  • Ground and bond containers and receiving equipment to prevent static discharges.[3][4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[2]

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical be disposed of down the drain, as it can be harmful to the environment.[2]

  • Container Management:

    • Leave the chemical in its original container whenever possible.[1]

    • Do not mix with other waste materials.[1]

    • Ensure the container is tightly closed and stored in a cool, well-ventilated place.[3][4]

  • Surplus and Non-Recyclable Solutions: Offer surplus and non-recyclable this compound to a licensed disposal company.[1][2]

  • Contaminated Materials:

    • Handle uncleaned containers as you would the product itself.[1]

    • Contaminated packaging and other materials (e.g., absorbent pads used for spills) should be disposed of as unused product.[1][2]

  • Professional Disposal: The recommended disposal method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2] This should be performed by a licensed professional waste disposal service.

Quantitative Data Summary

The following table summarizes key quantitative data related to the transport and classification of trifluoroacetophenone, which is important for waste manifest documentation.

ParameterValueReference
UN Number UN 1224--INVALID-LINK--[1]
Proper Shipping Name Ketones, liquid, n.o.s. (2,2,2-trifluoroacetophenone)--INVALID-LINK--[1]
Transport Hazard Class 3 (Flammable Liquid)--INVALID-LINK--[1]
Packing Group III--INVALID-LINK--[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Protocol for this compound start Start: Have this compound for Disposal ppe_check Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe_check container_check Step 2: Is the chemical in its original, labeled container? ppe_check->container_check transfer Action: Carefully transfer to a compatible, labeled waste container container_check->transfer No no_mixing Step 3: Do not mix with other chemical waste container_check->no_mixing Yes transfer->no_mixing storage Step 4: Store waste container in a designated, cool, well-ventilated area no_mixing->storage contact_ehs Step 5: Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor storage->contact_ehs end End: Waste collected for proper disposal (e.g., incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.